2-(3-formyl-1H-indol-1-yl)propanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-formylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINMANYXDFLPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377933 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166747-91-7 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-(3-formyl-1H-indol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-formyl-1H-indol-1-yl)propanoic acid is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a propanoic acid moiety at the N1 position and a formyl group at the C3 position of the indole ring suggests potential for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed hypothetical experimental protocols for its synthesis and characterization, and a general workflow for the initial assessment of its biological activity.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the key physicochemical data for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 166747-91-7[1] |
| Molecular Formula | C₁₂H₁₁NO₃[1] |
| Canonical SMILES | CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O[1] |
| InChI | InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16)[1] |
| InChIKey | ZINMANYXDFLPES-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 217.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 217.0739 g/mol | PubChem[1] |
| XLogP3-AA (Predicted) | 1.6 | PubChem[1] |
| Boiling Point (Predicted) | 443.5 °C at 760 mmHg | BOC Sciences |
| Density (Predicted) | 1.27 g/cm³ | BOC Sciences |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |
Experimental Protocols
The following sections detail hypothetical, yet plausible, experimental protocols for the synthesis and characterization of this compound based on established chemical principles and general laboratory procedures.
Synthesis: N-Alkylation of Indole-3-carbaldehyde
A feasible synthetic route to this compound involves the N-alkylation of indole-3-carbaldehyde with a suitable three-carbon building block, such as 2-bromopropanoic acid, in the presence of a base.
Materials:
-
Indole-3-carbaldehyde
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropanoic acid (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure this compound.
Physicochemical Characterization
Principle: The melting point is a key physical property for the identification and purity assessment of a solid compound. Procedure:
-
A small amount of the crystalline solid is placed in a capillary tube.
-
The capillary tube is heated in a melting point apparatus.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[2][3][4][5][6]
Procedure:
-
Add a small, pre-weighed amount of the compound to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.
-
Stir the mixture for a set period to ensure equilibrium is reached.
-
If the solid dissolves completely, add more solute until a saturated solution is formed.
-
The concentration of the dissolved solute in the saturated solution is then determined, often by spectrophotometry or HPLC, to quantify the solubility.[7][8][9][10]
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[11][12][13][14][15] Procedure:
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH using a calibrated pH meter.
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[11][12][13][14][15]
Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol). The shake-flask method is the traditional and a reliable technique for this measurement.[16][17][18][19][20] Procedure:
-
Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).
-
Shake the mixture vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16][17][18][19][20]
Spectroscopic Analysis
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. Procedure:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to identify the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.[21][22][23][24]
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Procedure:
-
Prepare a sample of the compound, either as a thin film on a salt plate (for oils), a KBr pellet (for solids), or in a suitable solvent.
-
Record the FTIR spectrum over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch of the aldehyde and carboxylic acid, N-H stretch of the indole, C-H stretches).
Principle: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. Procedure:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI).
-
Analyze the resulting ions to determine the mass-to-charge ratio of the molecular ion, which provides the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental formula.
Mandatory Visualizations
Caption: Workflow for the synthesis and physicochemical characterization.
Caption: General workflow for biological activity screening of a novel compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for this specific molecule is limited in the public domain, the provided hypothetical protocols offer a robust framework for its synthesis and characterization, adhering to standard laboratory practices. The outlined workflow for biological activity screening further equips researchers with a strategic approach to exploring the therapeutic potential of this and other novel chemical entities. This information is intended to serve as a valuable resource for scientists engaged in the fields of medicinal chemistry and drug discovery.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. asianpubs.org [asianpubs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. google.com [google.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-(3-formyl-1H-indol-1-yl)propanoic Acid (CAS: 166747-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-formyl-1H-indol-1-yl)propanoic acid is a synthetic organic compound featuring a core indole structure, a common motif in pharmacologically active molecules. The indole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a putative synthesis protocol, and an exploration of its potential biological significance based on related indole compounds.
Chemical and Physical Properties
Limited experimental data for this compound is publicly available. The following tables summarize the known and computed properties of this compound.
Table 1: General Information and Identifiers
| Property | Value | Source |
| CAS Number | 166747-91-7 | [1] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(3-formylindol-1-yl)propanoic acid | [1] |
| Physical Form | Solid, powder | [2] |
| Purity | 95% | [3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 217.073893 g/mol | [1] |
| Monoisotopic Mass | 217.073893 g/mol | [1] |
| Topological Polar Surface Area | 68.1 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
| Complexity | 292 | [1] |
Table 3: Hazard Information
| Hazard Statement Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Experimental Protocols
Hypothetical Synthesis of this compound
Reaction Scheme:
Figure 1: Proposed synthetic pathway for this compound.
Materials:
-
Indole-3-carbaldehyde
-
2-Bromopropanoic acid
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromopropanoic acid (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.
Note: This is a hypothetical protocol and would require optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time.
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not currently published. However, the indole scaffold is present in numerous compounds with significant pharmacological activities. The following sections discuss potential biological roles based on structurally related molecules.
Anti-inflammatory and Immunomodulatory Effects
Indole derivatives are known to modulate inflammatory pathways. For instance, Indole-3-propionic acid (IPA) has been shown to regulate host immune responses through the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4] Activation of these receptors can lead to the modulation of cytokine production and immune cell differentiation, suggesting that this compound could possess similar immunomodulatory properties.
Figure 2: Potential signaling pathway involving AhR and PXR activation by an indole derivative.
Anticancer Potential
Various indole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in tumor growth and metastasis. For example, certain indole derivatives have been shown to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[5] Given these precedents, this compound warrants investigation for its potential anticancer activities.
Antimicrobial Activity
The indole nucleus is a component of various natural and synthetic antimicrobial agents. Research on other indole-propanoic acid derivatives has indicated potential antibacterial and antifungal properties.[6] The evaluation of this compound against a panel of pathogenic microorganisms could reveal its potential as a novel antimicrobial agent.
Future Directions
To fully elucidate the therapeutic potential of this compound, further research is required in the following areas:
-
Development and optimization of a reliable synthetic protocol.
-
Comprehensive characterization of its physicochemical properties , including melting point, solubility, and spectral data (¹H NMR, ¹³C NMR, IR, MS).
-
In-depth biological evaluation , including screening for anti-inflammatory, anticancer, and antimicrobial activities.
-
Mechanism of action studies to identify specific molecular targets and signaling pathways.
-
In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
The workflow for future research on this compound can be visualized as follows:
Figure 3: A proposed workflow for the comprehensive evaluation of this compound.
Conclusion
This compound is a compound of interest due to its indole core structure, which is associated with a wide array of biological activities. While specific experimental data for this molecule is scarce, this guide provides a foundational understanding based on available information and data from related compounds. The outlined future research directions provide a roadmap for the scientific community to explore the full potential of this and similar indole derivatives in drug discovery and development.
References
- 1. This compound | C12H11NO3 | CID 2771375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound DiscoveryCPR 166747-91-7 [sigmaaldrich.com]
- 3. cas 166747-91-7|| where to buy this compound [english.chemenu.com]
- 4. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3-formyl-1H-indol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The compound 2-(3-formyl-1H-indol-1-yl)propanoic acid is a functionalized indole carrying both a carboxylic acid and an aldehyde group, making it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems and a candidate for biological screening. The presence of the chiral center, the carboxylic acid, and the reactive formyl group at the C3 position of the indole nucleus offers multiple points for chemical modification and interaction with biological targets.
Structure and Nomenclature
The structural and identifying information for this compound is systematically organized to provide a clear and concise reference.
Molecular Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Nomenclature and Identifiers
A comprehensive list of names and identifiers for the title compound is provided in the table below for unambiguous identification.
| Identifier Type | Value |
| IUPAC Name | 2-(3-formylindol-1-yl)propanoic acid |
| CAS Number | 166747-91-7 |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Canonical SMILES | CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |
| InChI | InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) |
| InChIKey | ZINMANYXDFLPES-UHFFFAOYSA-N |
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the following table. These values are computationally derived and provide an estimation of the compound's behavior.
| Property | Predicted Value |
| XLogP3 | 1.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 217.0739 g/mol |
| Topological Polar Surface Area | 68.9 Ų |
| Heavy Atom Count | 16 |
| Complexity | 292 |
Experimental Protocols
While a specific published synthesis for this compound was not identified, a plausible two-step synthetic route can be proposed based on well-established reactions. This involves the N-alkylation of indole-3-carboxaldehyde with a propanoic acid derivative, or alternatively, the N-alkylation of indole followed by formylation. The latter is outlined below as it is a common strategy for preparing such derivatives.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of Ethyl 2-(1H-indol-1-yl)propanoate (N-Alkylation)
-
To a stirred suspension of a base such as sodium hydride (1.1 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of ethyl 2-bromopropanoate (1.2 eq) in DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1H-indol-1-yl)propanoate.
Step 2: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (Vilsmeier-Haack Formylation)
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere. Stir for 30 minutes.
-
To this freshly prepared Vilsmeier reagent, add a solution of ethyl 2-(1H-indol-1-yl)propanoate (1.0 eq) in DMF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield ethyl 2-(3-formyl-1H-indol-1-yl)propanoate.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add a base such as lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid like 1N HCl.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield this compound.
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for this compound, the following table provides predicted characteristic spectroscopic data based on its chemical structure and known values for similar compounds.
| Spectroscopy Type | Predicted Characteristic Peaks/Signals |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ ~8.3-7.2 ppm (m, 5H, Ar-H), δ ~5.0 ppm (q, 1H, -CH(CH₃)COOH), δ ~1.7 ppm (d, 3H, -CH(CH₃)COOH). The carboxylic acid proton (-COOH) may be a broad singlet at δ > 10 ppm. |
| ¹³C NMR | δ ~185 ppm (-CHO), δ ~175 ppm (-COOH), δ ~137-110 ppm (Ar-C), δ ~55 ppm (-CH(CH₃)COOH), δ ~18 ppm (-CH(CH₃)COOH). |
| FTIR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of aldehyde), ~1600, 1450 (C=C aromatic stretch). |
| Mass Spec (ESI-) | m/z: 216.06 [M-H]⁻ |
Biological Activity and Applications
While no specific biological activities have been reported for this compound, its structural motifs suggest potential areas of interest for drug development professionals. Indole-3-carboxaldehydes are precursors to a variety of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties. The propanoic acid side chain can influence pharmacokinetic properties and may interact with specific biological targets. Further research is required to elucidate the pharmacological profile of this compound.
Conclusion
This technical guide provides a detailed summary of the known structural and predicted physicochemical properties of this compound. A plausible, detailed synthetic protocol has been proposed to facilitate its preparation in a laboratory setting. The predicted spectroscopic data serves as a preliminary guide for its characterization. This document aims to be a valuable resource for researchers and scientists interested in the synthesis and potential applications of this and related indole derivatives in the field of drug discovery and development. Further experimental validation of the proposed synthesis and a thorough investigation of its biological properties are warranted.
The Multifaceted Biological Activities of Indole-1-Propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-1-propanoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development across various disease areas. This technical guide provides an in-depth overview of their core biological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Core Biological Activities and Mechanisms of Action
Indole-1-propanoic acid derivatives have demonstrated significant potential in several key therapeutic areas, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial applications. Their mechanisms of action are diverse, ranging from specific enzyme inhibition and receptor modulation to the regulation of complex signaling pathways.
Anti-inflammatory Activity
A significant area of investigation for indole-1-propanoic acid derivatives is their potent anti-inflammatory effects. These compounds have been shown to target key enzymes and pathways involved in the inflammatory cascade.
One notable mechanism is the inhibition of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the production of pro-inflammatory mediators.[1] A series of 3-(1-aryl-1H-indol-5-yl)propanoic acids have been synthesized and identified as potent cPLA2α inhibitors.[1] Optimization of this series led to the discovery of ASB14780, which demonstrated efficacy in both enzyme and cell-based assays, as well as in animal models of inflammation.[1]
Other indole derivatives have been investigated as cyclooxygenase (COX) inhibitors, with some compounds showing selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] Furthermore, certain indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota, has also been shown to downregulate interleukin-1beta (IL-1β) production in macrophages by inhibiting the NF-κB signaling pathway.[4]
Neuroprotective Effects
The neuroprotective properties of indole-1-propanoic acid and its derivatives are of significant interest for the treatment of neurodegenerative diseases. These compounds exert their effects through various mechanisms, including potent antioxidant activity and modulation of neuronal signaling pathways.
Indole-3-propionic acid (IPA) is a powerful scavenger of hydroxyl radicals, even more so than melatonin, and protects against oxidative damage without generating pro-oxidant intermediates.[5][6] This antioxidant activity contributes to its neuroprotective effects against conditions like cerebral ischemia and Alzheimer's disease.[5][6] The neuroprotective potential of indole-based compounds also stems from their ability to counteract reactive oxygen species (ROS) generated by amyloid-β peptide.[7]
Furthermore, novel indole derivatives have been developed as agonists for the sphingosine-1-phosphate 1 (S1P1) receptor, which plays a crucial role in regulating immune cell trafficking.[8] S1P1 agonists can induce peripheral blood lymphocyte reduction and have shown efficacy in animal models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[8]
Anticancer Activity
The indole scaffold is a "privileged motif" in the design of anticancer agents due to its presence in numerous natural and synthetic compounds with antiproliferative activity.[9][10] Indole derivatives have been shown to target a variety of mechanisms to inhibit cancer cell growth and induce apoptosis.
These mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.[11] Other indole derivatives function as inhibitors of enzymes crucial for cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in tumor immune evasion.[12] Additionally, indole derivatives have been developed as inhibitors of HIV-1 integrase, showcasing their potential in targeting viral enzymes.[13] The anticancer potential of these compounds has been demonstrated against a range of cancer cell lines, including those from colon, cervical, breast, and prostate cancers.[14]
Antimicrobial Activity
Indole-1-propanoic acid and its derivatives have also been explored for their antimicrobial properties. Indole-3-propionic acid (IPA) has been identified as an unusual antibiotic produced by the gut microbiota with activity against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis.[15][16] Its mechanism of action involves the allosteric inhibition of tryptophan biosynthesis.[15]
Furthermore, various synthesized 3-indole propionic acid derivatives have demonstrated in vitro antibacterial activity against common bacterial species such as Escherichia coli, Klebsiella sp., Bacillus subtilis, and Staphylococcus aureus.[17]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of various indole-1-propanoic acid derivatives as reported in the cited literature.
| Compound Class/Name | Target/Assay | Activity (IC50/MIC) | Reference |
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids (e.g., ASB14780) | cPLA2α Inhibition | Potent inhibition (specific values not in abstract) | [1] |
| Indole Schiff base derivatives | Anti-inflammatory (% inhibition) | >50-63.69% | [2] |
| Indole-thiourea derivative (4b) | Tyrosinase Inhibition | IC50 = 5.9 ± 2.47 μM | [18] |
| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 Inhibition | IC50 = 1.17 μM | [12] |
| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO Inhibition | IC50 = 1.55 μM | [12] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase Inhibition | IC50 = 3.11 μM | [13] |
| Indole derivative containing a sulfonamide scaffold (18) | Tubulin Assembly Inhibition | IC50 = 1.82 μM | [11] |
| Indole derivative containing a sulfonamide scaffold (18) | Antiproliferative (4 cancer cell lines) | IC50 = 0.24–0.59 μM | [11] |
| 3-Indole propionic acid derivatives (2 and 4) | Antibacterial (various species) | MIC = 3.25 to 6.5 µg/ml | [17] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. While specific step-by-step procedures are often found in the supplementary materials of published articles, this section outlines the general methodologies for key experiments cited.
cPLA2α Inhibition Assay
-
Principle: To measure the ability of a compound to inhibit the enzymatic activity of cytosolic phospholipase A2α.
-
General Protocol:
-
Recombinant human cPLA2α is incubated with a fluorescently labeled phospholipid substrate.
-
The test compound (indole-1-propanoic acid derivative) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of fluorescent product released by enzymatic cleavage is measured using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell-Based Anti-inflammatory Assays
-
Principle: To assess the effect of a compound on inflammatory responses in cultured cells.
-
General Protocol (e.g., LPS-induced cytokine release):
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells) are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the test compound.
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
After a specific incubation period, the cell supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The inhibitory effect of the compound on cytokine production is determined.
-
Tubulin Polymerization Assay
-
Principle: To determine if a compound inhibits the polymerization of tubulin into microtubules.
-
General Protocol:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP.
-
The test compound is added at various concentrations.
-
The polymerization of tubulin is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
-
The IC50 value for the inhibition of tubulin polymerization is calculated.
-
In Vitro Antibacterial Susceptibility Testing
-
Principle: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a bacterium.
-
General Protocol (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound is prepared in a multi-well plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental flows described in this guide.
Caption: Inhibition of the cPLA2α signaling pathway by indole-1-propanoic acid derivatives.
Caption: Mechanism of action for S1P1 receptor agonist indole derivatives in an EAE model.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
This technical guide provides a comprehensive overview of the biological activities of indole-1-propanoic acid derivatives, supported by quantitative data and outlined experimental methodologies. The versatility of this chemical scaffold continues to make it a focal point for the development of novel therapeutics. Further research into structure-activity relationships and mechanisms of action will undoubtedly unveil new and improved candidates for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial indole-3-propionic acid inhibits macrophage IL-1β production through targeting methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-propionic acid derivatives as potent, S1P3-sparing and EAE efficacious sphingosine-1-phosphate 1 (S1P1) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
- 18. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 2-(3-formyl-1H-indol-1-yl)propanoic acid: A Technical Guide Based on Analogous Compounds
Disclaimer: As of December 2025, a thorough review of published scientific literature and databases reveals no specific studies detailing the biological activity or therapeutic targets of 2-(3-formyl-1H-indol-1-yl)propanoic acid. This technical guide, therefore, provides a speculative overview of its potential therapeutic applications based on the known activities of structurally related indole derivatives, namely N-substituted indole-3-carbaldehydes and other indole propanoic acids. The information presented herein is intended to guide future research and is not based on direct experimental evidence for the specific compound of interest.
Introduction to the Scaffold and its Potential
The molecule this compound belongs to the broad class of indole derivatives, a privileged scaffold in medicinal chemistry renowned for its wide range of pharmacological properties.[1][2] The structure combines two key features: an indole-3-carbaldehyde core and an N-1 substituted propanoic acid side chain.
-
Indole-3-carbaldehyde Core: This core structure is a versatile intermediate for the synthesis of biologically active compounds.[3][4] Derivatives have shown a multitude of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5]
-
N-1 Substitution: The presence of a propanoic acid group on the indole nitrogen can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. N-substitution on indole rings has been shown to enhance the biological activity of certain compounds.[6]
Given the activities of its constituent parts, this compound could plausibly be investigated for a variety of therapeutic applications. This guide will explore these potential applications by examining the established targets and activities of analogous compounds.
Potential Therapeutic Areas and Molecular Targets of Analogous Compounds
Based on the literature for related structures, the following therapeutic areas represent logical starting points for the investigation of this compound.
Anti-inflammatory and Analgesic Activity
Indole derivatives are well-known for their anti-inflammatory effects, with indomethacin being a classic example.[7] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
-
Potential Target: Cyclooxygenase-2 (COX-2)
-
Rationale: Novel synthesized indole derivatives have demonstrated significant anti-inflammatory and analgesic activity, with some showing selective inhibition of COX-2, which is associated with fewer gastrointestinal side effects than non-selective COX inhibitors.[7] Docking studies have shown that the indole scaffold can bind effectively to the active site of the COX-2 enzyme.[7]
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. Derivatives of indole-3-carbaldehyde have been reported to possess cytotoxic properties against various cancer cell lines.
-
Potential Targets: Tubulin, Protein Kinases, Thromboxane-A synthase (TXAS)
-
Rationale: A related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been predicted through molecular docking to have an affinity for oncogenic targets like TXAS.[8] Other indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of protein kinase activity.
Antimicrobial and Antifungal Activity
The indole scaffold is present in many natural and synthetic compounds with antimicrobial properties.
-
Potential Targets: Bacterial and Fungal Enzymes
-
Rationale: A series of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid derivatives, which share the N-1 propanoic acid feature, have been synthesized and screened for antimicrobial activities.[9] While the specific compound of interest was not tested, these analogs showed activity against various bacterial and fungal strains.[9]
Neurodegenerative Diseases
Compounds that can modulate neurotransmitter systems or inhibit key enzymes in neurodegenerative pathways are of significant interest.
-
Potential Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
-
Rationale: Indole-3-carboxaldehyde thiosemicarbazone derivatives have been investigated for their ability to inhibit AChE and BChE, enzymes implicated in the pathology of Alzheimer's disease.[10] The formyl group at the 3-position is crucial for the synthesis of these active derivatives.
Metabolic Diseases
G-protein coupled receptors are important targets for metabolic disorders like type 2 diabetes.
-
Potential Target: G-protein coupled receptor 40 (GPR40)
-
Rationale: Although structurally different at the indole 3-position, a series of indole-5-propanoic acid derivatives have been identified as potent GPR40 agonists, which enhance glucose-stimulated insulin secretion.[11][12] This suggests that indole propanoic acids as a class could have potential in the treatment of type 2 diabetes.
Data Presentation for Analogous Compounds
The following tables summarize quantitative data for analogous compounds to provide a reference for potential potency.
Table 1: Anti-inflammatory Activity of Indole Acetohydrazide Derivatives [7]
| Compound ID | Structure (R group) | Anti-inflammatory Activity (% inhibition) at 3h |
| S3 | 3-nitrophenyl | 63.69 |
| S7 | 4-chlorophenyl | 62.12 |
| S14 | 2,4,5-trimethoxyphenyl | 62.69 |
| Indomethacin | Reference Drug | 76.89 |
Table 2: GPR40 Agonistic Activity of Indole-5-propanoic Acid Derivatives [12]
| Compound ID | EC50 (nM) |
| 8h | 58.6 |
| 8i | 37.8 |
| 8o | 9.4 |
Table 3: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives [13]
| Compound ID | IC50 (mM) |
| 8 | 0.0516 ± 0.0035 |
| 9 | 0.0345 ± 0.0008 |
| Thiourea | 0.2387 ± 0.0048 |
Experimental Protocols for Target Validation
The following are generalized protocols for key experiments to assess the potential therapeutic activities of this compound, based on methodologies cited for analogous compounds.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.
Methodology:
-
A commercial colorimetric COX inhibitor screening assay kit can be used.
-
The test compound is pre-incubated with purified ovine COX-1 or human recombinant COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added as the substrate to initiate the reaction.
-
The reaction measures the peroxidase activity of COX, and the production of Prostaglandin G2 is colorimetrically measured at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
-
IC50 values are determined by testing a range of compound concentrations.
In Vitro Urease Inhibition Assay
Objective: To evaluate the urease inhibitory activity of the test compound.
Methodology: (Based on the modified Berthelot reaction)[13]
-
The reaction mixture consists of a buffer solution (e.g., phosphate buffer), a known concentration of urease enzyme (e.g., from Jack bean), and the test compound at various concentrations.
-
The mixture is pre-incubated at a controlled temperature.
-
Urea solution is added to start the enzymatic reaction.
-
After a defined incubation period, the amount of ammonia produced is quantified by adding phenol reagent (alkaline hypochlorite) and sodium nitroprusside, which develops a colored complex.
-
The absorbance of the colored solution is measured spectrophotometrically (e.g., at 625 nm).
-
The percentage of inhibition is calculated, and IC50 values are determined.
GPR40 Agonist Activity Assay (NFAT Reporter Assay)
Objective: To assess the agonistic activity of the test compound on the GPR40 receptor.
Methodology: [12]
-
A stable cell line co-expressing human GPR40 and a reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element is used (e.g., CHO-K1 cells).
-
Cells are seeded in microplates and incubated.
-
The cells are then treated with various concentrations of the test compound.
-
After incubation, the reporter gene product (e.g., luciferase or β-galactosidase) is quantified using a suitable substrate and detection method (e.g., luminescence or colorimetric).
-
The EC50 value, which is the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.
Visualizations of Potential Pathways and Workflows
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Caption: Potential GPR40 agonistic activity for Type 2 Diabetes.
Caption: General workflow for evaluating biological activity.
Conclusion and Future Directions
While there is currently no direct evidence for the therapeutic targets of this compound, the rich pharmacology of its structural analogs provides a strong rationale for its investigation. The indole-3-carbaldehyde core, combined with the N-1 propanoic acid side chain, suggests potential activities in anti-inflammatory, anticancer, antimicrobial, and metabolic disease areas.
Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against a panel of targets suggested in this guide, including COX enzymes, urease, GPR40, and a variety of cancer cell lines. The experimental protocols and workflows outlined here provide a foundational framework for such an investigation. The results of these studies will be crucial in elucidating the true therapeutic potential of this novel indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 11. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 2-(3-formyl-1H-indol-1-yl)propanoic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 2-(3-formyl-1H-indol-1-yl)propanoic acid is not extensively available in current scientific literature. This technical guide, therefore, presents a putative mechanism of action based on the well-documented biological activities of structurally related indole-containing compounds, particularly indole-3-carboxaldehyde and indole-3-propionic acid derivatives. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.
Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous biological processes and form the backbone of many pharmaceuticals. The compound this compound, a derivative of indole-3-carboxaldehyde, possesses structural features that suggest a potential for diverse pharmacological activities. The presence of the indole nucleus, a carboxaldehyde group at the 3-position, and a propanoic acid moiety at the 1-position of the indole ring creates a molecule with the potential to interact with various biological targets. This guide synthesizes the known biological effects of related compounds to propose a potential mechanistic framework for this compound.
Core Structural Motifs and Their Biological Significance
The chemical structure of this compound combines three key pharmacophores:
-
Indole Nucleus: A privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions with a wide array of biological targets.
-
3-Formyl Group (Indole-3-carboxaldehyde): This reactive aldehyde group can participate in the formation of Schiff bases with amine residues in proteins, suggesting a potential for covalent or pseudo-covalent interactions with target enzymes or receptors. Derivatives of indole-3-carboxaldehyde have demonstrated a broad spectrum of activities, including anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties.[1]
-
Propanoic Acid Side Chain: The presence of a carboxylic acid group introduces a negative charge at physiological pH, potentially enabling ionic interactions with positively charged residues in protein binding pockets. This moiety is also a common feature in ligands for various receptors and enzymes.
Putative Mechanisms of Action Based on Analogous Compounds
Based on the activities of structurally similar molecules, the following mechanisms are proposed for this compound.
Anti-inflammatory and Immunomodulatory Effects
Derivatives of indole-3-carboxaldehyde and indole-3-propionic acid are known to modulate inflammatory pathways.[2] A plausible mechanism involves the regulation of key signaling cascades implicated in inflammation.
Proposed Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
A potential mechanism of anti-inflammatory action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: Putative anti-inflammatory signaling pathway.
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Agonism
Indole-3-propionic acid, a metabolite of tryptophan produced by gut microbiota, is a known agonist of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[2] These receptors are involved in maintaining gut homeostasis, regulating immune responses, and protecting against inflammation. Given the structural similarities, this compound may also act as an agonist for these receptors.
Proposed Signaling Pathway: AhR and PXR Activation
Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22, which helps maintain the integrity of the intestinal epithelial barrier.[] PXR activation can also contribute to gut barrier function and reduce inflammation.
Caption: Proposed AhR and PXR activation pathway.
Antimicrobial Activity
Several indole derivatives exhibit antimicrobial properties.[4][5] The mechanism can vary but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.
Experimental Workflow for Antimicrobial Screening
A standard workflow to assess the antimicrobial potential of this compound would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for antimicrobial activity assessment.
Quantitative Data from Related Indole Derivatives
While specific quantitative data for this compound is unavailable, the following tables summarize data for related compounds to provide a reference for potential efficacy.
Table 1: Antimicrobial Activity of Indole-3-carbaldehyde Semicarbazone Derivatives [4]
| Compound | Bacterial Strain | MIC (μg/mL) |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 |
| Bacillus subtilis | 100 | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 |
| Bacillus subtilis | 150 |
Table 2: Cytotoxicity of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614)
| Cell Line | IC₅₀ (µM) |
| J774.2 (murine macrophages) | 98 |
Note: This data is for a structurally related compound and should be interpreted with caution.
Experimental Protocols for Synthesis of a Related Indolepropanoic Acid Derivative
The following is a general procedure for the synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid, adapted from published methods, which can serve as a template for the synthesis of this compound.[5]
Step 1: Synthesis of (2E)-1-(4-substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
-
A mixture of indole-3-carbaldehyde (0.01 mol) and a substituted acetophenone (0.01 mol) is dissolved in ethanol (20 mL).
-
A catalytic amount of aqueous potassium hydroxide (40%) is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into crushed ice.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol.
Step 2: Synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid
-
A mixture of the product from Step 1 (0.01 mol), 2-bromopropanoic acid (0.01 mol), and pyridine (0.01 mol) in dimethylformamide (DMF, 20 mL) is refluxed for a duration ranging from 8 to 18 hours, depending on the substituent.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The precipitate formed is filtered, washed with cold water, dried, and recrystallized from ethanol.
Future Research Directions
To definitively elucidate the mechanism of action of this compound, the following experimental approaches are recommended:
-
In vitro Receptor Binding and Enzyme Inhibition Assays: Screen the compound against a panel of receptors and enzymes known to be modulated by indole derivatives, including but not limited to AhR, PXR, COX enzymes, and various kinases.
-
Cell-Based Signaling Pathway Analysis: Utilize reporter gene assays and Western blotting to investigate the effect of the compound on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt in relevant cell lines (e.g., macrophages, intestinal epithelial cells).
-
Transcriptomic and Proteomic Profiling: Employ high-throughput screening methods to identify global changes in gene and protein expression in response to treatment with the compound, which can reveal novel targets and pathways.
-
In vivo Efficacy Studies: Evaluate the therapeutic potential of the compound in animal models of inflammatory diseases, metabolic disorders, or microbial infections.
Conclusion
While direct experimental data on the mechanism of action of this compound is currently lacking, the analysis of its structural motifs and the known biological activities of related indole derivatives provide a strong foundation for proposing putative mechanisms. The potential for this compound to act as an anti-inflammatory, immunomodulatory, and antimicrobial agent through the modulation of key signaling pathways such as NF-κB, MAPK, and through the activation of AhR and PXR warrants further investigation. The experimental strategies outlined in this guide offer a clear path forward for researchers to unravel the specific molecular targets and therapeutic potential of this promising indole derivative.
References
- 1. This compound | C12H11NO3 | CID 2771375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides as Selective Agonists of Human Formyl-Peptide Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound 2-(3-formyl-1H-indol-1-yl)butanoic acid - Chemdiv [chemdiv.com]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(3-formyl-1H-indol-1-yl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel indole derivative, 2-(3-formyl-1H-indol-1-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, plausible synthetic protocol and a complete set of predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related indole-containing compounds. The methodologies for spectroscopic analysis and a potential biological signaling pathway are also detailed to provide a thorough scientific context.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 166747-91-7
-
Molecular Formula: C₁₂H₁₁NO₃
-
Molecular Weight: 217.22 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar N-alkylated indole-3-carboxaldehyde derivatives found in the literature.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.05 | s | 1H | CHO |
| ~8.30 | d | 1H | Indole H-4 |
| ~7.80 | s | 1H | Indole H-2 |
| ~7.40-7.30 | m | 3H | Indole H-5, H-6, H-7 |
| ~5.20 | q | 1H | CH-COOH |
| ~1.80 | d | 3H | CH₃ |
| ~11.0 (broad) | s | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | CHO |
| ~175.0 | COOH |
| ~138.0 | Indole C-7a |
| ~137.5 | Indole C-2 |
| ~125.0 | Indole C-3a |
| ~124.5 | Indole C-4 |
| ~123.0 | Indole C-6 |
| ~122.0 | Indole C-5 |
| ~118.0 | Indole C-3 |
| ~110.0 | Indole C-7 |
| ~55.0 | CH-COOH |
| ~18.0 | CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1730 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Aldehyde) |
| ~1600, 1470 | Medium | C=C stretch (Aromatic) |
| ~1350 | Medium | C-N stretch |
| ~750 | Strong | C-H bend (Ortho-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| 218.08 | [M+H]⁺ |
| 240.06 | [M+Na]⁺ |
| 216.06 | [M-H]⁻ |
Synthetic Protocol: N-Alkylation of Indole-3-carboxaldehyde
The synthesis of this compound can be achieved via the N-alkylation of indole-3-carboxaldehyde with a suitable propanoic acid derivative. A plausible and efficient method is outlined below, based on standard procedures for N-alkylation of indoles.[2]
Reaction Scheme:
Materials:
-
Indole-3-carboxaldehyde
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropanoic acid (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Experimental Workflow for Spectroscopic Analysis
The following workflow outlines the standard procedures for obtaining the spectroscopic data presented in this guide.
Potential Biological Significance and Signaling Pathway
Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] Many of these effects are mediated through the modulation of key cellular signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and immunity. It is plausible that this compound could exhibit inhibitory effects on this pathway.
Disclaimer: The spectroscopic data and biological activity presented in this document are predictive and based on the analysis of structurally related compounds. Experimental verification is required for confirmation.
References
The Renaissance of a Classic Scaffold: An In-depth Technical Guide to Indole-3-Carboxaldehyde Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxaldehyde (I3A), a metabolite of the essential amino acid tryptophan, has emerged from the shadow of its more famous indole cousins to become a powerhouse scaffold in modern medicinal chemistry. Its inherent biological activity, coupled with a reactive aldehyde group and a modifiable indole ring, provides a versatile platform for the synthesis of a diverse array of therapeutic agents. This technical guide offers a comprehensive review of the burgeoning field of I3A derivatives, presenting quantitative biological data, detailed experimental protocols, and a mechanistic exploration of their therapeutic potential.
A Spectrum of Therapeutic Promise: Biological Activities of I3A Derivatives
Derivatives of indole-3-carboxaldehyde have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases. The ease of structural modification allows for the fine-tuning of their biological profiles, leading to potent and selective agents with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2]
Anticancer Activity
The fight against cancer has been a major focus of I3A derivative research. These compounds have been shown to exert cytotoxic effects against a multitude of cancer cell lines through various mechanisms, including the induction of apoptosis and the inhibition of key cellular processes.
Table 1: Anticancer Activity of Selected Indole-3-Carboxaldehyde Derivatives
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] | |
| Chalcone | (E)-3-(1H-indol-3-yl)-1-(o-tolyl)prop-2-en-1-one | - | - | [4] |
| Chalcone-indole hybrid | HCT-8/T (Paclitaxel-resistant colon) | 0.23-1.8 | [5] | |
| Chalcone-indole hybrid | HCT-8/V (Vincristine-resistant colon) | 0.23-1.8 | [5] | |
| 1-methoxyindole and catechol hybrid | Jurkat (T-cell leukemia) | 8.0 ± 1.4 | [6] | |
| 1-methoxyindole and catechol hybrid | HCT116 (Colon) | 18.2 ± 2.9 | [6] | |
| Thiosemicarbazone | Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [7] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [7] |
Antimicrobial Activity
With the rise of antibiotic resistance, the need for novel antimicrobial agents is more critical than ever. I3A derivatives, particularly Schiff bases and hydrazones, have shown significant promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Indole-3-Carboxaldehyde Derivatives
| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide/Hydrazone | Indole-3-aldehyde hydrazide derivative 1a | Staphylococcus aureus | 6.25 | [8] |
| Indole-3-aldehyde hydrazide derivative 1a | Methicillin-resistant S. aureus (MRSA) | 6.25 | [8] | |
| Indole-3-aldehyde hydrazide derivative 1b | S. aureus | 6.25 | [8] | |
| Indole-3-aldehyde hydrazide derivative 1b | MRSA | 6.25 | [8] | |
| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 100 | [9] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [9] | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 150 | [9] | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | B. subtilis | 150 | [9] | |
| Schiff Base | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species | 2000 | [10] |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum | 5000 | [10] |
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in many diseases. I3A and its derivatives have been shown to modulate inflammatory pathways and scavenge free radicals, highlighting their potential in treating inflammatory conditions and diseases associated with oxidative damage.
Table 3: Anti-inflammatory and Antioxidant Activity of Selected Indole-3-Carboxaldehyde Derivatives
| Activity | Derivative | Assay | IC50 (µM) | Reference |
| Anti-inflammatory | Ursolic acid-indole amide derivative (UA-1) | Nitric Oxide (NO) Inhibition | 2.2 ± 0.4 | [11] |
| Indole-3-carboxaldehyde | NO Inhibition in LPS-stimulated RAW264.7 cells | >40 | [12] | |
| Antioxidant | Aryl amine conjugate (5f) | DPPH Radical Scavenging | 8 ± 0.9 | [13] |
| Aryl amine conjugate (5f) | Lipid Peroxidation (LPO) Inhibition | 7 ± 0.1 | [13] | |
| Aryl amine conjugate (5g) | DPPH Radical Scavenging | 13 ± 0.2 | [13] | |
| Aryl amine conjugate (5g) | LPO Inhibition | 16 ± 0.9 | [13] |
Deciphering the Mechanisms: Key Signaling Pathways
The diverse biological activities of indole-3-carboxaldehyde derivatives are rooted in their ability to interact with and modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.
The Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses and maintaining intestinal homeostasis.[6][10] Indole-3-carboxaldehyde is a known endogenous ligand for AhR.[14] Activation of AhR by I3A and its derivatives can trigger a cascade of events, including the production of the anti-inflammatory cytokine IL-22, which strengthens the intestinal barrier function.[14] This mechanism is particularly relevant to the anti-inflammatory effects of I3A derivatives in the context of inflammatory bowel disease.
Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3A.
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system by triggering the release of pro-inflammatory cytokines IL-1β and IL-18.[1] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, in part through its activation of the AhR pathway and by reducing the production of reactive oxygen species (ROS), a key trigger for inflammasome assembly.[1][7]
Inhibition of the NLRP3 inflammasome pathway by I3A.
Structure-Activity Relationship (SAR) of I3A Derivatives
The biological activity of indole-3-carboxaldehyde derivatives is profoundly influenced by the nature and position of substituents on the indole ring and modifications of the aldehyde group. A systematic analysis of these structural variations provides valuable insights for the design of more potent and selective compounds.
-
Substitutions on the Indole Ring :
-
Position 5 : The introduction of electron-withdrawing groups, such as halogens (e.g., -Br, -Cl) or a nitro group (-NO2), at the 5-position of the indole ring often enhances both anticancer and antimicrobial activities. This is likely due to the altered electronic properties of the indole scaffold, which can improve interactions with biological targets.[15]
-
N-Substitution : Alkylation or arylation at the N1 position can modulate the lipophilicity of the molecule, thereby affecting its membrane permeability and overall bioavailability. For instance, N-alkylation has been shown to influence the anticancer potency of some derivatives.
-
-
Modifications of the Aldehyde Group :
-
The condensation of the aldehyde group with various amines, hydrazides, and other nucleophiles to form Schiff bases, hydrazones, chalcones, and other heterocyclic systems is a key strategy for diversifying the biological activity of I3A.[2]
-
Schiff Bases and Hydrazones : The imine (-C=N-) linkage is a critical pharmacophore. The nature of the substituent attached to the nitrogen atom significantly impacts the biological activity. Aromatic and heterocyclic moieties often confer potent antimicrobial and anticancer properties.
-
Chalcones : The α,β-unsaturated ketone system in indole-chalcone hybrids is a Michael acceptor and can react with nucleophilic residues in target proteins, contributing to their anticancer mechanism.
-
Key structural modifications influencing the activity of I3A derivatives.
Experimental Protocols: A Guide for the Bench Scientist
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of key I3A derivatives and the execution of critical biological assays, enabling researchers to build upon the findings presented in this guide.
Synthesis of I3A Derivatives
The versatility of the indole-3-carboxaldehyde scaffold allows for a wide range of chemical transformations. Below are representative protocols for the synthesis of Schiff base and chalcone derivatives.
General Workflow for I3A Derivative Synthesis and Evaluation
A generalized workflow for the discovery of I3A-based drug candidates.
Protocol 1: Synthesis of Indole-3-carboxaldehyde Schiff Base Derivatives
This protocol describes the condensation reaction between indole-3-carboxaldehyde and a primary amine to form a Schiff base.
-
Dissolution: Dissolve indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add the desired primary amine (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Indole-3-carboxaldehyde Chalcone Derivatives (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation of indole-3-carboxaldehyde with an acetophenone derivative.
-
Reactant Mixture: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the final product by its melting point and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry).
Key Biological Assays
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final DMSO concentration typically below 0.5%) and incubate for 24-72 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.[5][16]
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 5: Griess Assay for Nitric Oxide (NO) Determination
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants from cells treated with the test compounds and an inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
Standard Curve: Prepare a standard curve of sodium nitrite in the same culture medium.
-
Griess Reagent Addition: Add 50 µL of the supernatant or standard to a 96-well plate. Then, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[1]
Conclusion and Future Directions
The indole-3-carboxaldehyde scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The wealth of synthetic methodologies available, combined with the diverse and potent biological activities of its derivatives, ensures that I3A will remain a key player in drug discovery for the foreseeable future. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the elucidation of novel mechanisms of action will further fuel the development of the next generation of I3A-based drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The journey of this humble tryptophan metabolite is a testament to the enduring power of natural product-inspired drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. ajol.info [ajol.info]
Safety and Toxicity Profile of 2-(3-formyl-1H-indol-1-yl)propanoic acid: A Surrogate Approach Based on Related Indole Compounds
Disclaimer: No direct safety or toxicity data for 2-(3-formyl-1H-indol-1-yl)propanoic acid was found in the public domain. This technical guide provides a surrogate analysis based on the available data for structurally related compounds, namely indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA). The information herein should be used as a preliminary guide for potential hazards and for designing a comprehensive toxicological evaluation.
Executive Summary
Due to the absence of specific toxicological data for this compound, this document summarizes the safety and toxicity profiles of indole-3-acetic acid and indole-3-propionic acid to infer potential risks. The available data suggests that this class of compounds may cause skin, eye, and respiratory irritation.[1][2][3] Acute oral toxicity appears to be low. However, some evidence suggests potential for genotoxicity and reproductive effects for indole-3-acetic acid, based on animal studies. A thorough experimental evaluation is necessary to establish a definitive safety profile for this compound.
Quantitative Toxicity Data for Analogue Compounds
The following tables summarize the available quantitative and qualitative toxicity data for indole-3-acetic acid and indole-3-propionic acid.
Table 1: Acute Toxicity Data for Indole-3-Acetic Acid
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 150 mg/kg | [4] |
| LD | Rat | Oral | >500 mg/kg | [4] |
Table 2: Hazard Classifications for Indole-3-Propionic Acid
| Hazard | Classification | Reference |
| Acute Oral Toxicity | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 2 | [1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | [1][3] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [1][3] |
Experimental Protocols (General Methodologies)
Specific experimental protocols for this compound are not available. The following are general methodologies for key toxicity endpoints, based on standard OECD guidelines, which would be appropriate for its evaluation.
Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of the test substance.
-
Test Animals: Typically, female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by gavage.
-
A stepwise procedure is used with a starting dose of 300 mg/kg or 2000 mg/kg.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
In Vitro Skin Irritation (OECD 439)
-
Objective: To assess the skin irritation potential of a test substance.
-
Test System: Reconstituted human epidermis (RhE) model.
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue.
-
After a defined exposure period, the substance is removed by rinsing.
-
The viability of the skin tissue is determined using a cell viability assay (e.g., MTT assay).
-
Irritancy is classified based on the reduction in tissue viability compared to negative controls.
-
In Vitro Eye Irritation (OECD 492)
-
Objective: To assess the eye irritation potential of a test substance.
-
Test System: Reconstituted human cornea-like epithelium (RhCE) model.
-
Procedure:
-
The test substance is applied to the surface of the corneal tissue.
-
Following exposure, the substance is rinsed off.
-
Tissue viability is measured using an MTT assay.
-
Classification of irritation potential is based on the remaining tissue viability.
-
Visualizations
General Toxicological Assessment Workflow
The following diagram outlines a general workflow for the safety and toxicity assessment of a new chemical entity like this compound.
Caption: A generalized workflow for toxicological assessment of a novel compound.
Potential Mechanisms of Toxicity (Inferred from Analogues)
While no specific mechanisms of toxicity have been elucidated for this compound, studies on indole-3-acetic acid suggest that its cytotoxicity may involve the production of reactive oxygen species (ROS).[5] One study indicated that IAA can induce loss of cell membrane integrity, chromatin condensation, and DNA fragmentation in rat neutrophils and lymphocytes.[5] Furthermore, subacute exposure to high concentrations of IAA in rats has been shown to cause hematotoxicity and adverse effects on various organs.[6]
Conclusion and Recommendations
There is a critical lack of safety and toxicity data for this compound. Based on the information available for the structurally related compounds indole-3-acetic acid and indole-3-propionic acid, it is prudent to handle this compound with care, assuming it may be an irritant to the skin, eyes, and respiratory system.[1][2][3] For a comprehensive understanding of its safety profile, the following studies are recommended:
-
In vitro mutagenicity: Ames test (OECD 471).
-
In vitro cytotoxicity: Assessment in relevant cell lines.
-
Acute toxicity: Acute oral, dermal, and inhalation toxicity studies.
-
Irritation and sensitization: Skin and eye irritation, and skin sensitization studies.
-
Repeat-dose toxicity: A 28-day repeat-dose oral toxicity study.
The results of these initial studies will guide the need for further, more specialized toxicological evaluations.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. mpbio.com [mpbio.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 2-(3-formyl-1H-indol-1-yl)propanoic acid
Application Notes and Protocols
Topic: Synthesis Protocol for 2-(3-formyl-1H-indol-1-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole-3-carboxaldehyde moiety is a common scaffold in various biologically active compounds, and the propanoic acid side chain at the N-1 position allows for further derivatization and peptide coupling. This document provides a detailed, two-step protocol for the synthesis of this target compound, commencing with the readily available starting material, indole-3-carboxaldehyde. The protocol involves an initial N-alkylation reaction followed by ester hydrolysis.
Experimental Protocol
Overall Reaction Scheme:
-
Step 1: N-Alkylation Indole-3-carboxaldehyde is reacted with ethyl 2-bromopropanoate in the presence of a base to yield the intermediate, ethyl 2-(3-formyl-1H-indol-1-yl)propanoate.
-
Step 2: Hydrolysis The ethyl ester intermediate is hydrolyzed under basic conditions to afford the final product, this compound.
Materials and Equipment
-
Indole-3-carboxaldehyde
-
Ethyl 2-bromopropanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (Intermediate)
Methodology:
-
Preparation: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add indole-3-carboxaldehyde (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise over 15 minutes. Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium salt of indole-3-carboxaldehyde may be observed.
-
Alkylation: To the suspension, add ethyl 2-bromopropanoate (1.2 eq) dropwise via syringe at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification (Aqueous Wash): Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(3-formyl-1H-indol-1-yl)propanoate as a solid or oil.
Step 2: Synthesis of this compound (Final Product)
Methodology:
-
Preparation: Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (1.0 eq) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution. Stir the reaction mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC, observing the disappearance of the starting ester spot.
-
Work-up (Solvent Removal): Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.
-
Work-up (Acidification): Cool the remaining aqueous solution to 0 °C and acidify to approximately pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Drying: Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
Table 1: Summary of Synthesis Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Typical Yield (%) | Purity (by HPLC/NMR) |
| Ethyl 2-(3-formyl-1H-indol-1-yl)propanoate | C₁₄H₁₅NO₃ | 245.27 | Yellowish solid/oil | 75-85 | >95% |
| This compound | C₁₂H₁₁NO₃ | 217.22 | Off-white solid | 85-95 | >98% |
Note: Yields are representative and may vary based on reaction scale and optimization.
Visualization
Diagram 1: Synthesis Workflow
Caption: Synthetic route for this compound.
Application Notes and Protocols: Derivatization of 2-(3-formyl-1H-indol-1-yl)propanoic acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(3-formyl-1H-indol-1-yl)propanoic acid and the subsequent biological evaluation of its derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines proposed synthetic strategies, detailed experimental protocols for biological assays, and data presentation for effective comparison of newly synthesized compounds.
Overview of Derivatization Strategies
The parent compound, this compound, offers two primary sites for chemical modification: the carboxylic acid group and the formyl (aldehyde) group. This allows for the creation of a diverse library of derivatives for biological screening.
A proposed workflow for the derivatization and biological evaluation is outlined below:
Figure 1: Proposed experimental workflow for derivatization and biological evaluation.
Modification of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into a variety of functional groups, most commonly amides, by coupling with a diverse range of amines. This can be achieved using standard peptide coupling reagents.
Proposed Synthetic Protocol: Amide Formation
-
Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent like EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.[2]
-
Addition of Amine: Introduce the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).[2][5]
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modification of the Formyl Group
The aldehyde functionality can be transformed into imines (Schiff bases) through condensation with primary amines.
Proposed Synthetic Protocol: Imine (Schiff Base) Formation
-
Dissolution: Dissolve the this compound derivative (e.g., an ester or amide) (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Amine Addition: Add the desired primary amine or hydrazine derivative (1-1.2 equivalents) to the solution.
-
Catalysis: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction and Isolation: Stir the reaction mixture at room temperature or under reflux for a few hours. The product may precipitate out of the solution upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Biological Assays and Protocols
The synthesized derivatives can be screened for a variety of biological activities. Below are detailed protocols for anticancer, antimicrobial, and anti-inflammatory assays.
Anticancer Activity
The antiproliferative activity of the indole derivatives can be evaluated against a panel of human cancer cell lines.
Table 1: Representative Anticancer Activity of Indole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| Derivative 2 | A549 (Lung) | 8.9 | Cisplatin | 3.1 |
| Derivative 3 | U87MG (Glioblastoma) | 2.5 | Temozolomide | 15.0 |
| Derivative 4 | K562 (Leukemia) | 6.1 | Imatinib | 0.5 |
| Derivative 5 | MV4-11 (Leukemia) | 1.2 | Venetoclax | 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]
A potential mechanism of action for anticancer indole derivatives is the inhibition of anti-apoptotic proteins like Bcl-2.
Figure 2: Inhibition of Bcl-2 by indole derivatives promoting apoptosis.
Antimicrobial Activity
The antimicrobial properties of the derivatives can be assessed against a panel of pathogenic bacteria and fungi.
Table 2: Representative Antimicrobial Activity of Indole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative 6 | Staphylococcus aureus (MRSA) | 4 | Vancomycin | 1 |
| Derivative 7 | Escherichia coli | 16 | Ciprofloxacin | 0.5 |
| Derivative 8 | Pseudomonas aeruginosa | 32 | Gentamicin | 2 |
| Derivative 9 | Candida albicans | 8 | Fluconazole | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from an overnight culture and adjust the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: Serially dilute the synthesized compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6]
Anti-inflammatory Activity
The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.
Table 3: Representative Anti-inflammatory Activity of Indole Derivatives
| Compound ID | Assay (LPS-stimulated RAW 264.7 cells) | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative 10 | NO Production Inhibition | 15.2 | Dexamethasone | 5.8 |
| Derivative 11 | TNF-α Inhibition | 10.5 | Indomethacin | 8.3 |
| Derivative 12 | IL-6 Inhibition | 12.8 | Dexamethasone | 3.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the concentration of nitrite, an indicator of NO production, from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control wells.[4][5]
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological assays detailed in these application notes provide a robust framework for the synthesis and evaluation of a diverse library of indole derivatives. Through systematic screening for anticancer, antimicrobial, and anti-inflammatory activities, lead compounds with significant therapeutic potential can be identified for further development.
References
- 1. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note 1: Quantification of 2-(3-formyl-1H-indol-1-yl)propanoic acid by Reverse-Phase High-Performance Liquid Chromatography with UV and Fluorescence Detection (RP-HPLC-UV/FLD)
An initial search for specific analytical methods for the quantification of 2-(3-formyl-1H-indol-1-yl)propanoic acid did not yield established protocols for this exact molecule. However, the search provided a wealth of information on the analysis of structurally similar indole derivatives, such as indole-3-propionic acid and indole-3-acetic acid. The primary analytical techniques for these related compounds are High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
This document provides detailed application notes and protocols for the quantification of this compound based on the adaptation of these established methods for similar indole-containing compounds. These notes are intended for researchers, scientists, and drug development professionals.
This application note describes a stability-indicating RP-HPLC method for the quantification of this compound in various matrices, such as pharmaceutical formulations or biological samples, after appropriate sample cleanup. The method's development and validation should follow established guidelines.[2]
Experimental Protocol
1. Sample Preparation (from a biological matrix, e.g., plasma)
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, UV-Vis detector, and a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: The wavelength for detection should be determined by measuring the UV absorbance spectrum of this compound. Based on the indole structure, a wavelength of approximately 280 nm is a reasonable starting point.
-
Fluorescence Detection: The excitation and emission wavelengths should be optimized. For indole-containing compounds, typical excitation is around 280 nm and emission is around 350 nm.[1]
3. Calibration and Quantification
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of this compound in the unknown samples is determined by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Summary of HPLC-UV/FLD Method Validation Parameters
| Validation Parameter | Specification |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Precision (%RSD) | ≤ 15% (intraday and interday) |
| Accuracy (%Recovery) | 85-115% |
| Selectivity | No interfering peaks at the retention time of the analyte |
Visualization
Caption: HPLC-UV/FLD Experimental Workflow.
Application Note 2: Ultrasensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[1]
Experimental Protocol
1. Sample Preparation
-
The sample preparation procedure is similar to the one described for the HPLC-UV/FLD method.
-
An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., this compound-d4), should be added to the samples, calibration standards, and quality control samples before protein precipitation.
2. LC-MS/MS Conditions
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A C18 or similar reverse-phase column suitable for UHPLC.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient should be optimized to achieve good separation and peak shape.
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the molecular ion of this compound ([M+H]⁺ or [M-H]⁻). The product ions (Q3) will be determined by infusing a standard solution of the analyte and performing a product ion scan. The collision energy for each transition must be optimized.
3. Calibration and Quantification
-
Prepare calibration standards in the same biological matrix as the samples (or a surrogate matrix).
-
Spike the standards with the analyte and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in the samples using the calibration curve.
Data Presentation
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Validation Parameter | Specification |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Assessed and minimized |
| Recovery | Consistent, precise, and reproducible |
| Stability | Assessed under various storage and handling conditions |
Visualization
Caption: LC-MS/MS Experimental Workflow.
General Bioanalytical Method Validation
The validation of bioanalytical methods is crucial to ensure the reliability of the generated data.[3][4] The validation process involves demonstrating that the analytical method is suitable for its intended purpose. Key validation parameters are outlined below.
Visualization of Validation Parameters
Caption: Key Bioanalytical Method Validation Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of 2-(3-formyl-1H-indol-1-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific studies on the anti-cancer activity of 2-(3-formyl-1H-indol-1-yl)propanoic acid are not publicly available. The following application notes and protocols are based on the established anti-cancer properties of structurally related indole derivatives, particularly those containing indole-3-carbaldehyde and N-propanoic acid moieties. This document is intended to serve as a comprehensive guide for initiating research into the potential of this specific compound.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including potent anti-cancer activity.[1][2][3] Derivatives of indole-3-carbaldehyde and N-substituted indoles have been shown to exert cytotoxic and anti-proliferative effects against a variety of cancer cell lines through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[1][4][5]
This compound combines two key pharmacophores: the indole-3-carbaldehyde group, known for its role in tubulin polymerization inhibition and apoptosis induction, and an N-propanoic acid side chain, which can influence solubility, cell permeability, and interaction with molecular targets.[4][6] This unique combination suggests that it may be a promising candidate for anti-cancer drug discovery.
These notes provide a hypothetical framework and detailed protocols for the initial in vitro evaluation of this compound against cancer cell lines.
Hypothesized Mechanism of Action
Based on the activities of related indole compounds, this compound may exhibit anti-cancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many indole derivatives are known to trigger programmed cell death in cancer cells.[2] This could occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases.
-
Cell Cycle Arrest: The compound might halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[7]
-
Inhibition of Signaling Pathways: It could potentially modulate key signaling pathways that are often dysregulated in cancer, such as those involving protein kinases or transcription factors.
The diagram below illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway.
Data Presentation
The following tables present hypothetical data for the initial screening of this compound. These serve as templates for presenting experimental results.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colorectal Carcinoma | 18.2 |
| HEK-293 | Normal Kidney (Control) | > 100 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Induction in MCF-7 Cells (24h treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Compound | 15 | 25.4 ± 2.1 | 10.2 ± 1.3 |
| Doxorubicin (Positive Control) | 1 | 30.8 ± 2.5 | 15.6 ± 1.8 |
Data presented as mean ± standard deviation.
Table 3: Cell Cycle Analysis in MCF-7 Cells (24h treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.3 ± 3.2 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| Compound | 15 | 72.1 ± 4.1 | 15.5 ± 2.0 | 12.4 ± 1.5 |
Data presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for the foundational experiments required to assess the anti-cancer activity of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK-293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8][9]
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the test compound for the desired time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[11][12][13]
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample following treatment.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins (e.g., Bcl-2, Bax, Caspase-3) to elucidate the molecular mechanism of apoptosis.[14][15][16]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: General workflow for Western Blotting.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotium.com [biotium.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. nanocellect.com [nanocellect.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols: 2-(3-formyl-1H-indol-1-yl)propanoic acid as a Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique structure allows it to mimic peptides and interact with various biological targets.[1] Among the vast family of indole derivatives, 2-(3-formyl-1H-indol-1-yl)propanoic acid stands out as a versatile scaffold for the synthesis of compound libraries for drug discovery. This scaffold incorporates three key features: a reactive aldehyde group at the 3-position for diverse chemical modifications, a propanoic acid side chain at the 1-position that can influence solubility and pharmacokinetic properties, and the indole core itself, which is known to interact with multiple protein targets.[2]
Derivatives of the closely related indole-3-carboxaldehyde have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2] The ease of modification at the aldehyde group allows for the generation of diverse libraries of compounds, such as Schiff bases and chalcones, through well-established synthetic protocols.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a scaffold for library synthesis and subsequent biological evaluation.
Applications in Drug Discovery
Libraries derived from the this compound scaffold can be screened against a variety of biological targets to identify novel therapeutic agents. The inherent biological relevance of the indole-propionic acid moiety, a known metabolite of gut microbiota with antioxidant and neuroprotective properties, adds to the potential of discovering compounds with favorable biological profiles.[5][6]
Potential Therapeutic Areas:
-
Anticancer: Indole derivatives have been shown to target various hallmarks of cancer, including inhibition of tubulin polymerization and induction of apoptosis.[2]
-
Neuroprotection: Indole-3-propionic acid is a potent scavenger of hydroxyl radicals and has been studied for its therapeutic potential in neurodegenerative diseases like Alzheimer's.[7]
-
Metabolic Diseases: As a gut microbiota metabolite, indole-3-propionic acid and its analogs are relevant for studying and potentially treating metabolic disorders.[6] It has been shown to improve glucose metabolism and insulin sensitivity.[6]
-
Antimicrobial: The indole scaffold is present in many natural and synthetic antimicrobial agents.[1]
Experimental Protocols
The following protocols describe the synthesis of a combinatorial library from this compound via Schiff base formation and Knoevenagel condensation.
Protocol 1: Library Synthesis via Schiff Base Formation
This protocol details the parallel synthesis of a library of imine derivatives.
Materials:
-
This compound
-
A diverse set of primary amines (e.g., anilines, benzylamines, alkylamines)
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 0.1 M).
-
Prepare stock solutions of a diverse library of primary amines in methanol (e.g., 0.1 M).
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (10 µmol).
-
To each well, add 100 µL of a unique primary amine stock solution (10 µmol).
-
Add 1 µL of glacial acetic acid to each well as a catalyst.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a few representative wells.
-
Upon completion, the solvent can be evaporated under reduced pressure to yield the crude Schiff base derivatives, which can be used for initial screening or purified further.
Protocol 2: Library Synthesis via Knoevenagel Condensation
This protocol outlines the synthesis of a library of α,β-unsaturated compounds.
Materials:
-
This compound
-
A diverse set of active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)[8]
-
Ethanol
-
Piperidine (catalyst)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 0.1 M).
-
Prepare stock solutions of a diverse library of active methylene compounds in ethanol (e.g., 0.1 M).
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (10 µmol).
-
To each well, add 100 µL of a unique active methylene compound stock solution (10 µmol).
-
Add a catalytic amount of piperidine (e.g., 1-2 drops from a pasture pipette) to each well.[9]
-
Seal the reaction block and stir at room temperature. The product may precipitate out of solution.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the precipitated product can be collected by filtration, or the solvent can be removed under reduced pressure. The crude products can be used for screening.
Data Presentation
The following table summarizes the biological activity of various indole-3-carboxaldehyde derivatives, which are structurally related to the compounds synthesized from the proposed scaffold. This data can serve as a benchmark for evaluating newly synthesized libraries.
| Compound Class | Derivative Example | Target/Assay | IC50 (µM) |
| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | |
| Schiff Bases | N-(4-[(1H-indol-3-yl)methylidene]aminophenyl)acetamide | Various cell lines | Activity reported |
| Indole-Triazoles | Indole-triazole-amino acid conjugates | Antifungal | Activity reported |
| Spirooxindoles | Spirooxindole-based N-alkylated maleimides | HER2/HER3 | 3.88 - 5.83 |
Note: The data presented is for indole-3-carboxaldehyde derivatives and not directly for derivatives of this compound. This table is for illustrative purposes to show the potential activities of compounds derived from a similar scaffold.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and screening of a chemical library based on the this compound scaffold.
Caption: Workflow for library synthesis and drug discovery.
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
Indole and its derivatives, including indole-3-propionic acid, are known ligands for the Aryl Hydrocarbon Receptor (AhR), which plays a role in regulating immune responses and gut homeostasis.[7]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 2-(3-formyl-1H-indol-1-yl)propanoic acid and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of indole are of significant interest in drug discovery, with many exhibiting potent activities as kinase inhibitors, anticancer agents, and modulators of various signaling pathways. 2-(3-formyl-1H-indol-1-yl)propanoic acid represents a specific chemical entity within this class, featuring a reactive aldehyde group and a propanoic acid side chain that can influence its biological interactions and pharmacokinetic properties.
High-throughput screening (HTS) is a crucial methodology for the rapid evaluation of large compound libraries to identify initial "hits" with desired biological activity. This document provides detailed application notes and generalized experimental protocols for the high-throughput screening of this compound and structurally related indole derivatives. The protocols described are based on established methods for screening similar compound classes, given the limited specific data available for this particular molecule.
Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
Indole-3-carbaldehyde, a structurally similar endogenous molecule, is a known agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, cellular proliferation, and xenobiotic metabolism. Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 enzymes (e.g., CYP1A1) and Interleukin-22 (IL-22). Given the structural analogy, a primary hypothesis is that this compound may also modulate the AhR signaling pathway.
High-Throughput Screening Protocols
The following are generalized protocols that can be adapted for screening libraries of indole derivatives, including this compound.
AhR-Mediated Reporter Gene Assay
This cell-based assay is designed to identify compounds that activate the AhR signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an XRE promoter.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 cells stably transfected with an XRE-luciferase reporter construct in appropriate media.
-
Seed cells into white, clear-bottom 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of media.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound and other library compounds in DMSO.
-
Perform serial dilutions to create a concentration range for dose-response analysis (e.g., 0.1 nM to 100 µM).
-
Add 100 nL of compound solution to the cell plates using an automated liquid handler. Include positive (e.g., TCDD) and negative (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
Data Presentation:
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Activation vs. Positive Control |
| DMSO (Vehicle) | - | 1,500 | 0% |
| TCDD (Positive Control) | 0.01 | 150,000 | 100% |
| Test Compound A | 10 | 75,750 | 50% |
| This compound | 10 | (Experimental Value) | (Calculated Value) |
| ... | ... | ... | ... |
Cellular Viability/Cytotoxicity Assay
This assay is essential to identify compounds that exhibit cytotoxic effects and to counterscreen hits from primary assays. The MTT or resazurin reduction assays are commonly used.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding:
-
Seed a cancer cell line of interest (e.g., HeLa, A549) in a 384-well plate at an appropriate density (e.g., 2,000 cells/well) in 40 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Add 100 nL of serially diluted compounds to the cell plates. Include a known cytotoxic agent as a positive control (e.g., Staurosporine) and DMSO as a negative control.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence (RFU) | % Cell Viability | IC₅₀ (µM) |
| DMSO (Vehicle) | - | 45,000 | 100% | >100 |
| Staurosporine | 1 | 2,250 | 5% | 0.05 |
| Test Compound B | 10 | 22,500 | 50% | 10 |
| This compound | 10 | (Experimental Value) | (Calculated Value) | (Calculated Value) |
| ... | ... | ... | ... | ... |
Summary and Conclusion
The provided application notes and protocols offer a framework for the high-throughput screening of this compound and other indole derivatives. The initial focus on the Aryl Hydrocarbon Receptor signaling pathway is a rational starting point based on structural similarities to known ligands. It is imperative to perform counter-screening, such as cytotoxicity assays, to eliminate false positives and better characterize the biological activity of hit compounds. Further secondary assays and mechanism-of-action studies would be required to validate any initial findings from these high-throughput screens.
Application Note: Structural Elucidation of 2-(3-formyl-1H-indol-1-yl)propanoic acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceuticals. The title compound, 2-(3-formyl-1H-indol-1-yl)propanoic acid, possesses key structural features, including an indole-3-carboxaldehyde core and an N-alkanoic acid substituent, which are of interest in medicinal chemistry. Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectral fragments for this compound. These predictions are based on published data for 1H-indole-3-carboxaldehyde and various N-alkylated indole derivatives.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~9.90 | s | 1H | -CHO |
| ~8.30 | s | 1H | H-2 |
| ~8.10 | d | 1H | H-4 |
| ~7.60 | d | 1H | H-7 |
| ~7.30 | t | 1H | H-5 |
| ~7.20 | t | 1H | H-6 |
| ~5.50 | q | 1H | -CH(CH₃)- |
| ~1.80 | d | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ ppm) | Carbon Assignment |
| ~185.0 | -CHO |
| ~173.0 | -COOH |
| ~138.0 | C-7a |
| ~137.5 | C-2 |
| ~125.0 | C-3a |
| ~124.0 | C-4 |
| ~123.0 | C-6 |
| ~121.0 | C-5 |
| ~118.0 | C-3 |
| ~110.0 | C-7 |
| ~55.0 | -CH(CH₃)- |
| ~18.0 | -CH(CH₃)- |
Table 3: Predicted Mass Spectrometry Data for this compound
Ionization Mode: ESI-Positive
| m/z | Ion |
| 218.0812 | [M+H]⁺ |
| 240.0631 | [M+Na]⁺ |
| 200.0706 | [M+H-H₂O]⁺ |
| 172.0757 | [M+H-HCOOH]⁺ |
| 144.0444 | [Indole-3-carboxaldehyde fragment]⁺ |
Experimental Protocols
NMR Spectroscopy
1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1.2. ¹H NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 14 ppm
-
Data Processing: Apply a 0.3 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum.
1.3. ¹³C NMR Data Acquisition
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer)
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Data Processing: Apply a 1-2 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum.
Mass Spectrometry
2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system for ESI, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.
2.2. ESI-MS Data Acquisition
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Infusion Rate: 5-10 µL/min (for direct infusion) or appropriate LC flow rate
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
Mass Range: m/z 50-500
-
Data Analysis: Identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). For tandem MS (MS/MS), select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe characteristic fragment ions.
Visualizations
Caption: Experimental workflow for the structural analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the NMR and mass spectrometry analysis of this compound. By following the detailed protocols and utilizing the predicted spectral data, researchers can confidently characterize this molecule and similar indole derivatives. The provided workflow and data serve as a valuable resource for scientists engaged in synthetic chemistry, natural product analysis, and drug discovery.
Application Notes and Protocols: Crystallography Studies of 2-(3-formyl-1H-indol-1-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallographic study of 2-(3-formyl-1H-indol-1-yl)propanoic acid and its derivatives. While specific crystallographic data for this exact molecule is not abundant in public literature, this guide leverages data from the core moiety, indole-3-carbaldehyde, and established synthetic methodologies for related compounds.
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities. The title compound, this compound, combines the versatile indole-3-carbaldehyde scaffold with a propanoic acid side chain, suggesting potential applications as a therapeutic agent. X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of these compounds, which is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.
Indole-3-carbaldehyde and its derivatives are key precursors in the synthesis of biologically active molecules and natural products.[1][2] Their carbonyl group is amenable to various chemical transformations, making them valuable starting materials for creating diverse chemical libraries.[2]
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the N-alkylation of indoles. A proposed synthetic route starts from indole-3-carbaldehyde and 2-bromopropanoic acid.
Materials:
-
Indole-3-carbaldehyde
-
2-bromopropanoic acid
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of indole-3-carbaldehyde (1 equivalent) in DMF, add a base such as potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropanoic acid (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis.
Materials:
-
Synthesized this compound
-
A selection of solvents for solubility testing (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Small vials or test tubes
-
Microscope
Procedure:
-
Solvent Screening: Test the solubility of the purified compound in various solvents to find a suitable solvent or solvent system for crystallization. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: Place a drop of the compound solution in a microbridge within a sealed well containing the precipitant.
-
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
-
Crystal Harvesting: Once crystals of suitable size and quality are formed, carefully harvest them using a cryoloop and mount them on a goniometer head for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker Kappa APEXII CCD)
-
X-ray source (e.g., Mo Kα radiation)
-
Cryosystem for low-temperature data collection
Procedure:
-
Mounting: Mount the selected crystal on the diffractometer.
-
Data Collection: Collect diffraction data at a suitable temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected with different ω and φ scans.
-
Data Reduction: The collected frames are integrated, and the data is corrected for Lorentz and polarization effects using software like SAINT.
-
Structure Solution and Refinement: The structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² using software like SHELXL97.[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Data Presentation
The following table summarizes the crystallographic data for the parent compound, 1H-indole-3-carbaldehyde. This data serves as a reference for expected values for its derivatives.
| Parameter | 1H-indole-3-carbaldehyde[3][4] |
| Chemical Formula | C₉H₇NO |
| Molecular Weight ( g/mol ) | 145.16 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.0758 (9) |
| b (Å) | 5.8059 (4) |
| c (Å) | 8.6909 (5) |
| V (ų) | 710.24 (8) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (0.71073) |
| Density (calculated) (g/cm³) | - |
| R-factor | 0.029 |
| wR(F²) | 0.069 |
Note: This data is for the parent indole-3-carbaldehyde and provides a baseline for comparison.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to crystallographic analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-(3-formyl-1H-indol-1-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis yield of 2-(3-formyl-1H-indol-1-yl)propanoic acid.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved via a two-step process. The first step involves the formylation of indole at the C3 position to yield indole-3-carboxaldehyde, most commonly via the Vilsmeier-Haack reaction. The second step is the N-alkylation of the indole-3-carboxaldehyde intermediate with a 2-halopropanoic acid derivative, followed by hydrolysis to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for the initial formylation of indole? A1: The Vilsmeier-Haack reaction is the most convenient and widely adopted method for synthesizing indole-3-carboxaldehyde, which is the key intermediate.[1] This method is favored for its simplicity and high yields, which can be nearly quantitative under optimized conditions.[1] It involves using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Q2: What are the critical safety precautions for this synthesis? A2: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃), which is a highly corrosive reagent that reacts violently with water.[1] All handling of POCl₃ should be performed with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] The reaction should be conducted under anhydrous conditions to prevent uncontrolled reactions.
Q3: My final product is showing signs of degradation. What are the stability concerns? A3: Indole derivatives, particularly those with a carboxylic acid moiety, can be susceptible to decarboxylation at elevated temperatures. It is advisable to store the final compound in a cool, dark, and dry place to prevent degradation.
Q4: How can I confirm the identity and purity of my final product? A4: The structure and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point can also serve as an indicator of purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem Area 1: Low or No Yield
Q: My overall yield is significantly lower than expected. How should I troubleshoot? A: A low overall yield can result from inefficiencies in either the formylation or the N-alkylation step. It is crucial to analyze the purity and yield of the intermediate, indole-3-carboxaldehyde, before proceeding to the second step. Optimizing each reaction independently is the most effective approach.
Q: The Vilsmeier-Haack reaction (Step 1) is failing or giving a dark, tarry mixture. A: Tar formation often indicates side reactions or decomposition.[2] This can be caused by:
-
Moisture: The Vilsmeier reagent is highly sensitive to water. Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous.
-
Temperature Control: The reaction is highly exothermic. The addition of POCl₃ to DMF and the subsequent addition of the Vilsmeier reagent to the indole solution must be done slowly at low temperatures (typically 0-5 °C) to prevent overheating and polymerization.[1]
Problem Area 2: Side Product Formation
Q: I've isolated a byproduct containing a nitrile group. What is it and how can I avoid it? A: A common byproduct in the Vilsmeier-Haack formylation of indole is 3-cyanoindole.[3] This is believed to form when the intermediate aldehyde reacts with nitrogen-containing impurities (like ammonia or hydroxylamine derivatives) that can be present in low-quality DMF or are formed in-situ, followed by dehydration.[3]
Solutions to Minimize 3-Cyanoindole Formation: [3]
-
High-Purity Reagents: Use high-purity, anhydrous DMF that is free from decomposition products.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Optimized Conditions: Avoid high reaction temperatures or prolonged reaction times. Monitor the reaction by TLC to determine the optimal endpoint.
-
Proper Quenching: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents.
Problem Area 3: Purification Challenges
Q: How can I effectively purify the final carboxylic acid product? A: The final product's acidic nature can be exploited for purification. After the reaction workup, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ solution). The deprotonated product will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be washed with an organic solvent, acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification.
Data Presentation: Reaction Condition Optimization
Optimizing reaction parameters is key to maximizing yield. The following table summarizes reported conditions for the high-yield synthesis of the indole-3-carboxaldehyde intermediate.
Table 1: Vilsmeier-Haack Reaction Conditions for Indole-3-carboxaldehyde Synthesis
| Starting Material | Reagents | Reaction Temp. | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| o-Methylaniline | Vilsmeier Reagent, DMF | 0 °C then 85 °C | 1 hr then 5 hrs | 96% | [4] |
| Indole | POCl₃, DMF | 20-30 °C then 100 °C | 45 min then 1 hr | 97% | [2] |
| 2,3-Dimethylaniline | Vilsmeier Reagent, DMF | 0 °C then 85 °C | 1 hr then 7 hrs | 90% | [4] |
| 2,5-Dimethylaniline | Vilsmeier Reagent, DMF | 0 °C then 90 °C | 1 hr then 8 hrs | 89% |[4] |
Experimental Protocols
Protocol 1: Synthesis of Indole-3-carboxaldehyde (Intermediate)
This protocol is adapted from high-yield Vilsmeier-Haack procedures.[2][4]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, add anhydrous N,N-dimethylformamide (DMF) (e.g., 288 mL). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (e.g., 86 mL) dropwise to the stirred DMF over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Indole Addition: In a separate flask, dissolve indole (e.g., 100 g) in anhydrous DMF (e.g., 100 mL). Add this indole solution to the freshly prepared Vilsmeier reagent dropwise over 45 minutes, maintaining the reaction temperature between 20-30 °C.
-
Reaction: After the addition is complete, heat the mixture in a boiling water bath (approx. 95-100 °C) for 1 hour.[2] The mixture will become a thick, colored paste.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully add crushed ice (e.g., 300 g) to the paste with stirring, which should result in a clear, cherry-red solution.[2] Transfer this solution to a larger beaker containing crushed ice (e.g., 200 g). Slowly and with vigorous stirring, add a solution of sodium hydroxide (e.g., 375 g in 1 L of water) to make the solution strongly alkaline, keeping the temperature below 60 °C. The product will precipitate.
-
Purification: Collect the solid precipitate by filtration. Wash the solid thoroughly with several portions of cold water to remove inorganic salts. Air-dry the product to yield indole-3-carboxaldehyde. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is a general method for the N-alkylation of indole derivatives.[5]
-
Reaction Setup: To a solution of indole-3-carboxaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a base such as anhydrous potassium carbonate (K₂CO₃, ~2-3 equivalents).
-
Alkylation: To the stirred suspension, add ethyl 2-bromopropanoate (or a similar alkylating agent, ~1.2-1.5 equivalents) dropwise at room temperature. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours (monitor by TLC until the starting material is consumed).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(3-formyl-1H-indol-1-yl)propanoate. This ester can be purified by column chromatography if needed.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of a base (e.g., 2 M NaOH or KOH solution) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Isolation and Purification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities. Acidify the aqueous layer with cold 2 M HCl until the product precipitates completely. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallize if necessary.
References
Technical Support Center: Purification of 2-(3-formyl-1H-indol-1-yl)propanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(3-formyl-1H-indol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical structure, which includes an acidic carboxylic acid group, a reactive aldehyde, and an indole nucleus. Key difficulties include:
-
High Polarity: The carboxylic acid group makes the molecule quite polar, which can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor separation and recovery.
-
Potential for Degradation: Indole derivatives can be sensitive to acidic conditions, and the formyl group can be susceptible to oxidation. Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.
-
Solubility Issues: The compound may have limited solubility in common organic solvents used for chromatography, making sample loading and purification challenging.
-
Presence of Structurally Similar Impurities: The synthesis, likely via a Vilsmeier-Haack reaction, can result in impurities that are structurally very similar to the desired product, making separation difficult.
Q2: What are the most common impurities I should expect?
A2: Impurities can originate from starting materials, side-reactions, or degradation. Common impurities may include:
-
Unreacted 2-(1H-indol-1-yl)propanoic acid: The starting material for the formylation reaction.
-
Over-formylated or di-formylated products: Although less common for the indole-3-position, side reactions can occur.
-
Products of oxidation: The formyl group can be oxidized to a carboxylic acid, especially during workup or prolonged storage.
-
Residual Vilsmeier reagent adducts: Incomplete hydrolysis of the intermediate iminium salt can lead to related impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. Due to the aromatic nature of the indole ring, the compound is UV-active and can be visualized under a UV lamp (254 nm). For enhanced visualization, staining with reagents like p-anisaldehyde or a potassium permanganate solution can be effective. Ehrlich's reagent is highly specific for indoles and typically produces a distinct color.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Streaking or Tailing on TLC/Column | Compound is too polar for the chosen eluent; interaction with acidic silica. | Add a small amount of acetic or formic acid to the mobile phase. Consider deactivating the silica gel with triethylamine before use. |
| Product Degradation on the Column | The compound is sensitive to the acidic nature of the silica gel. | Use a neutral stationary phase like alumina. Alternatively, perform a rapid purification using flash chromatography to minimize contact time. |
| Poor Separation of Impurities | Impurities have very similar polarity to the product. | Employ a gradient elution with a shallow gradient. Consider using a different stationary phase (e.g., reverse-phase C18) or a different solvent system. |
| Low Recovery of the Product | Strong, potentially irreversible binding to the silica gel. | Use a more polar eluent or add a modifier like methanol. If using reverse-phase, ensure the pH of the mobile phase is appropriate to control the ionization of the carboxylic acid. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Product Oiling Out | The solvent is too good a solvent, or the solution is supersaturated. | Add a small amount of a non-polar co-solvent (anti-solvent). Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is too dilute. | Partially evaporate the solvent to increase the concentration. Add a suitable anti-solvent. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Poor Purity After Recrystallization | Impurities are co-crystallizing with the product. | Try a different solvent or a mixture of solvents. Perform a second recrystallization. Ensure the initial dissolution is at the minimum temperature required. |
| Low Yield | The compound has significant solubility in the cold solvent. | Use a smaller volume of solvent for recrystallization. Cool the solution for a longer period at a lower temperature. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The following tables provide representative data for the purification of acidic indole derivatives. The actual results for this compound may vary.
Table 1: Representative Column Chromatography Conditions and Outcomes
| Stationary Phase | Mobile Phase | Typical Purity | Typical Yield |
| Silica Gel | Dichloromethane/Methanol (98:2 to 95:5) + 0.5% Acetic Acid | >95% | 70-85% |
| Neutral Alumina | Ethyl Acetate/Hexane (gradient) | >95% | 75-90% |
| Reverse-Phase C18 | Acetonitrile/Water (gradient) + 0.1% Formic Acid | >98% (by HPLC) | 80-95% |
Table 2: Representative Recrystallization Solvents and Outcomes
| Solvent System | Typical Purity | Typical Yield |
| Ethanol/Water | >98% | 60-75% |
| Ethyl Acetate/Hexane | >97% | 65-80% |
| Methanol | >98% | 50-70% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) containing 0.5% acetic acid. A typical gradient might be from 0% to 5% methanol.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
If the compound is too soluble, a co-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be tested.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
Stability of 2-(3-formyl-1H-indol-1-yl)propanoic acid in different solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-(3-formyl-1H-indol-1-yl)propanoic acid in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, characteristic of indole-containing compounds. These include exposure to light (photolytic degradation), elevated temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents.[1] The indole ring system and the aldehyde group are susceptible to oxidation.
Q2: What are the ideal storage conditions for solid this compound and its solutions?
A2: To minimize degradation, the solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Solutions should be freshly prepared for use. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas.[1] For stock solutions, it is advisable to store them at -80°C for longer-term storage or at -20°C for shorter periods. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[1]
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in the literature, a likely degradation pathway is the oxidation of the formyl (aldehyde) group to a carboxylic acid group, forming 2-(3-carboxy-1H-indol-1-yl)propanoic acid.[1] Other potential degradation pathways could involve reactions of the indole ring itself, especially under harsh acidic or oxidative conditions.
Q4: What are the visible signs of degradation?
A4: Degradation of the solid compound may be indicated by a change in color, often darkening.[1] For solutions, the appearance of a precipitate or a change in color can suggest degradation or solubility issues.[1]
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: The most common and effective methods for monitoring the stability of indole derivatives are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] These techniques can separate the parent compound from its degradation products and allow for their quantification.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe extra peaks, split peaks, or peak fronting when analyzing your compound.
-
Possible Cause & Solution:
-
On-Column Degradation: The compound may be unstable on the stationary phase. Try using a different column chemistry or modifying the mobile phase (e.g., adjusting pH).
-
Degradation in Solution: The compound may be degrading in the sample vial. Ensure solutions are fresh and have been stored properly (protected from light, at a low temperature).
-
Oxidation: The compound may be oxidizing in the sample vial or during the analytical run. Preparing samples in deoxygenated solvents or using an autosampler with temperature control can help minimize this.
-
Issue 2: Loss of Compound Activity in Biological Assays
-
Symptom: The compound shows lower than expected or no activity in a biological experiment.
-
Possible Cause & Solution:
-
Degradation due to Improper Storage or Handling: Review your storage and handling procedures. Ensure the compound and its solutions are stored under the recommended conditions (cool, dark, inert atmosphere).
-
Incompatibility with Assay Buffer: The pH or components of your assay buffer may be causing the compound to degrade. Assess the stability of the compound in the assay buffer over the time course of the experiment.
-
Purity of the Compound: The purity of the compound may be compromised. It is advisable to perform a quality control check using an analytical method like HPLC to assess its purity before use.[1]
-
Stability Data (Illustrative Example)
Table 1: Stability of Melatonin in Aqueous Solution at Room Temperature Over 28 Days
| pH | Remaining Melatonin (%) |
| 1.0 | > 65% |
| 4.0 | 0 - 4% |
| 7.0 | 0 - 4% |
| 10.0 | 0 - 4% |
| 13.0 | < 1% |
Data is illustrative and based on studies of a different indole compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Analysis:
-
Analyze all stressed samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential oxidative degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Solubility Issues of Indole-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of indole-based compounds. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you overcome these common hurdles in your research.
Troubleshooting Guide
Low aqueous solubility is a frequent issue with indole-containing molecules, leading to problems such as compound precipitation and inconsistent results in biological assays.[1] The following table provides a guide to common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| Compound precipitates out of aqueous buffer. [1] | The compound's concentration exceeds its maximum solubility in the given buffer system. | - Verify Solubility: Determine the compound's solubility in the specific assay buffer before preparing high-concentration stock solutions.[1]- pH Adjustment: If the indole derivative possesses ionizable groups, modifying the pH of the buffer can significantly enhance solubility.[1][2]- Co-solvents: Introduce a water-miscible organic solvent like DMSO, ethanol, or PEG 300 to the formulation.[3] Ensure the final co-solvent concentration is compatible with your experimental system (often <0.1% for cell-based assays to prevent toxicity).[3] |
| Inconsistent results in biological assays. [1] | Poor solubility leads to variable concentrations of the active compound in the assay medium.[1] | - Visual Inspection: Always visually check stock and working solutions for any signs of precipitation before use.[1]- Fresh Solutions: Prepare fresh solutions of your indole compound immediately before each experiment to minimize degradation and precipitation over time.[3] |
| Low bioavailability in preclinical studies. [4] | The compound's poor solubility limits its dissolution and absorption in the gastrointestinal tract.[5] | - Particle Size Reduction: Decrease the particle size of the solid drug to increase the surface area for dissolution.[6] Techniques include micronization and nanosuspension formation.[1]- Solid Dispersions: Disperse the drug in a hydrophilic carrier matrix to improve its dissolution rate.[1][5]- Complexation: Utilize cyclodextrins to form inclusion complexes that encapsulate the hydrophobic indole moiety, thereby increasing its aqueous solubility.[1][5] |
| Appearance of multiple peaks in HPLC/LC-MS analysis. [3] | The compound may be degrading in the sample, on the HPLC column, or in the autosampler. It could also exist as stable isomers or tautomers.[3] | - Control Degradation: Ensure the mobile phase pH is compatible with your compound. Use a guard column and minimize the time samples spend in the autosampler.[3]- Characterize Isomers: If tautomers or isomers are suspected, consult the literature for your specific compound and consider further analytical characterization (e.g., MS/MS, NMR).[3] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to assess the solubility of my indole-based compound?
A1: A preliminary solubility assessment should be performed in a variety of aqueous buffers across a range of pH values (e.g., 3, 5, 7.4, and 9) and in common organic solvents such as DMSO, ethanol, and methanol.[1] This will provide a baseline solubility profile and guide the selection of an appropriate solubilization strategy.
Q2: My indole compound is soluble in DMSO, but precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue. While DMSO is a powerful solvent, it's crucial to keep its final concentration low in cell culture, typically below 0.5%, to avoid cellular toxicity.[1] Always include a vehicle control (medium with the same DMSO concentration) in your experiments.[1] To avoid precipitation, you can try slowly adding the DMSO stock solution to the aqueous medium while stirring.[1] If precipitation persists, consider alternative solubilization methods like using co-solvents or cyclodextrins.[1][3]
Q3: What are the most common formulation strategies to enhance the aqueous solubility of indole derivatives for preclinical studies?
A3: Several techniques are employed to improve the aqueous solubility of poorly soluble drugs for in vivo studies.[1] The choice depends on the compound's properties and the desired formulation.[1] Common approaches include:
-
Complexation with Cyclodextrins: These cyclic oligosaccharides encapsulate hydrophobic molecules, increasing their solubility.[1][5]
-
Nanosuspensions: Reducing the drug's particle size to the nanometer range increases the surface area for dissolution.[1]
-
Solid Dispersions: The drug is dispersed within a hydrophilic solid carrier, which can enhance its dissolution rate.[1][5]
-
Lipid-Based Formulations: These systems can solubilize lipophilic drugs and facilitate their absorption.[7]
Q4: Can structural modification of the indole scaffold itself improve solubility?
A4: Yes, structural modifications can significantly impact solubility. For example, replacing a carboxamide with a protonatable amine has been shown to dramatically improve the water solubility of certain indole-2-carboxamides.[8] This approach disrupts hydrogen bonding and introduces an ionizable group.[8]
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To increase the solubility of an indole-based compound in an aqueous buffer using a water-miscible organic co-solvent.
Materials:
-
Indole-based compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a high-concentration stock solution of the indole compound in 100% DMSO (e.g., 10 mg/mL).
-
Gently vortex or sonicate until the compound is fully dissolved.
-
To prepare the final working solution, slowly add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while stirring vigorously.
-
Continuously monitor the solution for any signs of precipitation.
-
The final concentration of DMSO in the aqueous solution should be kept to a minimum, ideally below 1% (v/v), and its effect on the experiment should be evaluated with a vehicle control.
Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of an indole-based compound by forming an inclusion complex with a cyclodextrin.[1]
Materials:
-
Indole-based compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Analytical method for quantification (e.g., HPLC-UV)[9]
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.[1]
-
Slowly add an excess amount of the indole compound to the HP-β-CD solution while stirring.[1]
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[1]
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.[1]
-
The clear filtrate contains the water-soluble indole-cyclodextrin complex.[1]
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[1][9]
Visualizations
Caption: A logical workflow for addressing poor solubility of indole compounds.
Caption: Overview of common strategies to improve indole compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(3-formyl-1H-indol-1-yl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-formyl-1H-indol-1-yl)propanoic acid. This valuable intermediate is often synthesized via the Vilsmeier-Haack formylation of 2-(1H-indol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich aromatic ring, in this case, the indole nucleus of 2-(1H-indol-1-yl)propanoic acid, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[1][2][3] The reaction introduces a formyl (-CHO) group, primarily at the C3 position of the indole ring.[1]
Q2: What are the potential side reactions I should be aware of during this synthesis?
A2: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:
-
Reaction with the Carboxylic Acid Group: The Vilsmeier reagent is known to react with carboxylic acids.[3] This can lead to the formation of an acid chloride or other activated species, which may undergo further reactions.
-
Di-formylation: Under harsh reaction conditions, a second formyl group may be introduced onto the indole ring.
-
Polymerization/Decomposition: Indole derivatives can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, potentially leading to the formation of polymeric tars or decomposition products.
-
Formation of Indole Trimers: In some cases, the reaction of indoles with Vilsmeier-type reagents can lead to the formation of indole trimers.[4]
-
N-Formylation: In some instances with 3-substituted indoles, formylation can occur at the N1 position.[5]
Q3: How can I purify the final product, this compound?
A3: Purification of the final product typically involves a combination of techniques to remove unreacted starting materials, reagents, and side products.
-
Aqueous Workup: A crucial first step is a careful aqueous workup to quench the reaction and remove water-soluble byproducts and excess reagents. This often involves washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, followed by brine.[6]
-
Silica Gel Column Chromatography: This is a standard and effective method for separating the desired product from less polar and more polar impurities. A gradient elution system, for example, using a mixture of dichloromethane and methanol, is often employed.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain material of high purity.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the Vilsmeier reagent. 2. Deactivation of the indole substrate. 3. Reaction temperature is too low. | 1. Ensure that the DMF and POCl₃ are of good quality and moisture-free. Allow sufficient time for the reagent to form before adding the indole substrate. 2. The carboxylic acid group can be deactivating. Consider protecting the carboxylic acid as an ester prior to the Vilsmeier-Haack reaction, followed by deprotection. 3. While the initial formation of the Vilsmeier reagent is often done at low temperatures, the formylation step may require heating. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of a Complex Mixture of Products | 1. Reaction temperature is too high or the reaction time is too long, leading to side reactions. 2. The ratio of reagents is not optimal. | 1. Perform the reaction at the lowest effective temperature and monitor it closely to avoid over-reaction. 2. Systematically vary the stoichiometry of the Vilsmeier reagent to the indole substrate to find the optimal ratio that maximizes the yield of the desired product while minimizing byproducts. |
| Product is Contaminated with a More Polar Impurity | This could be a byproduct resulting from the reaction of the Vilsmeier reagent with the carboxylic acid group. | Optimize the purification protocol. A carefully chosen gradient for silica gel chromatography should allow for separation. Consider using a different stationary phase or a reversed-phase chromatography system if separation on silica is challenging.[6] |
| Product is an Inseparable Mixture with Starting Material | The reaction may not have gone to completion. | Increase the reaction time or temperature, or use a larger excess of the Vilsmeier reagent. Ensure efficient stirring to promote contact between reactants. |
| Formation of a Dark, Tarry Substance | Polymerization or decomposition of the indole starting material or product under the acidic reaction conditions. | 1. Add the indole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature to control the initial exothermic reaction. 2. Ensure that the workup procedure effectively neutralizes the acidic reaction mixture. |
Experimental Protocols
A general protocol for the Vilsmeier-Haack formylation of an indole derivative is provided below. Note: This is a general procedure and may require optimization for the specific synthesis of this compound, particularly concerning the presence of the carboxylic acid group.
Vilsmeier-Haack Formylation of an Indole Derivative
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0 °C.
-
Formation of Vilsmeier Reagent: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the starting material, 2-(1H-indol-1-yl)propanoic acid, in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., to 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
To aid in understanding the chemical processes and troubleshooting, the following diagrams are provided.
References
Technical Support Center: Scaling Up the Synthesis of 2-(3-formyl-1H-indol-1-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 2-(3-formyl-1H-indol-1-yl)propanoic acid.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.
Step 1: Vilsmeier-Haack Formylation of Indole
Q1: My Vilsmeier-Haack reaction is giving a low yield of indole-3-carboxaldehyde. What are the potential causes and solutions?
A1: Low yields in the Vilsmeier-Haack formylation can stem from several factors:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The purity of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Use freshly distilled or high-purity reagents.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C). However, the subsequent formylation of indole often requires heating.[1] Monitor the reaction by TLC to determine the optimal temperature and time for your scale.
-
Inefficient Quenching: The hydrolysis of the iminium intermediate to the aldehyde is a crucial final step. Ensure the reaction mixture is quenched properly with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) and stirred adequately to facilitate complete conversion.[2]
Q2: I am observing the formation of side products during the formylation reaction. How can I minimize them?
A2: Side product formation is often related to reaction conditions:
-
Di-formylation: While less common for indole itself, highly activated indoles can sometimes undergo di-formylation. Careful control of stoichiometry (using a slight excess of the Vilsmeier reagent) can help mitigate this.
-
Polymerization/Degradation: Indoles can be sensitive to strongly acidic conditions and high temperatures. Avoid excessive heating and prolonged reaction times. A gradual increase in temperature while monitoring the reaction is recommended.
Step 2: N-Alkylation of Indole-3-carboxaldehyde
Q1: My N-alkylation reaction is resulting in a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a well-known challenge in indole chemistry.[3] The C3 position is often more nucleophilic. To favor N-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the classical approach to favor N-alkylation.[3] The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[3]
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[4]
-
Order of Addition: Always add the alkylating agent (e.g., ethyl 2-bromopropionate) to the pre-formed indole anion solution. This ensures the more nucleophilic nitrogen is readily available for reaction.
Q2: The N-alkylation reaction is sluggish or incomplete. What can I do to improve the conversion?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Base: Ensure you are using a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH) to ensure complete deprotonation of the indole nitrogen.
-
Anhydrous Conditions: As with the Vilsmeier-Haack reaction, moisture will quench the strong base. Use anhydrous solvents and maintain an inert atmosphere.
-
Leaving Group: While bromide is a good leaving group, for less reactive systems, you might consider using an iodide as the leaving group on your propanoate electrophile.
Q3: I am observing the formation of a dialkylated product. How can this be avoided?
A3: Dialkylation can occur if the initially formed N-alkylated product undergoes further reaction. To prevent this:
-
Control Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0 to 1.1 equivalents).
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help to control reactivity and prevent over-alkylation.
Step 3: Hydrolysis of the Ester
Q1: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. What can I do?
A1: Incomplete hydrolysis can be addressed by:
-
Increasing Base Equivalents: Ensure a sufficient excess of base (e.g., NaOH or KOH, typically 2-3 equivalents) is used to drive the saponification to completion.
-
Increasing Temperature/Reaction Time: Heating the reaction mixture (e.g., to reflux) will increase the rate of hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Co-solvent: Using a mixture of an alcohol (like ethanol) and water as the solvent helps to solubilize both the ester and the inorganic base, facilitating the reaction.
Q2: I am having difficulty isolating the final product after acidification.
A2: The carboxylic acid product should precipitate upon acidification of the reaction mixture.
-
pH Adjustment: Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. Use a strong mineral acid like HCl.
-
Cooling: Cooling the mixture in an ice bath after acidification can help to maximize precipitation.
-
Extraction: If the product does not precipitate cleanly or is somewhat water-soluble, you may need to perform an extraction with an organic solvent like ethyl acetate after acidification.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in the synthesis. Note that these are representative, and optimization may be required for specific scales.
Table 1: Vilsmeier-Haack Formylation of Indole
| Scale | Indole (moles) | POCl₃ (equivalents) | DMF (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| Lab | 0.1 | 1.1 | 10 | 0 to 85 | 6 | ~90-96[1] |
| Pilot | 1.0 | 1.1 | 8 | 10 to 90 | 8 | ~85-92 |
| Production | 10.0 | 1.05 | 7 | 15 to 95 | 10 | ~80-90 |
Table 2: N-Alkylation of Indole-3-carboxaldehyde
| Scale | Indole-3-carboxaldehyde (moles) | NaH (equivalents) | Ethyl 2-bromopropionate (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lab | 0.05 | 1.2 | 1.1 | DMF | 25-80 | 4 | ~75-85 |
| Pilot | 0.5 | 1.2 | 1.1 | DMF | 40-80 | 6 | ~70-80 |
| Production | 5.0 | 1.15 | 1.05 | DMF | 50-80 | 8 | ~65-75 |
Table 3: Hydrolysis of Ethyl 2-(3-formyl-1H-indol-1-yl)propanoate
| Scale | Ester (moles) | NaOH (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lab | 0.04 | 3.0 | EtOH/H₂O | Reflux | 2 | ~90-95 |
| Pilot | 0.4 | 2.5 | EtOH/H₂O | Reflux | 4 | ~88-93 |
| Production | 4.0 | 2.2 | EtOH/H₂O | Reflux | 6 | ~85-90 |
Detailed Experimental Protocols
Step 1: Synthesis of Indole-3-carboxaldehyde (Vilsmeier-Haack Formylation)
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 7-10 equivalents).
-
Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.05-1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture for 30-60 minutes at this temperature.
-
Formylation: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 6-10 hours).
-
Quenching and Isolation: Cool the reaction mixture to room temperature and then pour it slowly into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic (pH 9-10).
-
Product Collection: Stir the resulting suspension for 1-2 hours. Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum to yield indole-3-carboxaldehyde.
Step 2: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (N-Alkylation)
-
Indole Anion Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add indole-3-carboxaldehyde (1.0 equivalent) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl 2-bromopropionate (1.05-1.1 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Dilute with water and extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of this compound (Hydrolysis)
-
Saponification: Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (1.0 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the ester is no longer present (typically 2-6 hours).
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Product Collection: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
References
Technical Support Center: Regioselective Indole Functionalization
Welcome to the technical support center for the regioselective functionalization of indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired regioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges encountered during the functionalization of the indole core.
1. My reaction is exclusively functionalizing the C3 position, but I want to target the C2 position. What am I doing wrong and how can I fix it?
This is a common issue due to the intrinsic electronic properties of the indole ring, where the C3 position is the most nucleophilic and kinetically favored for electrophilic substitution.[1][2] To achieve C2 functionalization, you need to override this inherent reactivity.
Troubleshooting Steps:
-
Employ a Directing Group: The most reliable strategy is to install a directing group on the indole nitrogen. This group coordinates to the metal catalyst, bringing it into proximity of the C2-H bond.
-
Catalyst and Ligand Selection: In some cases, the choice of catalyst and ligand can influence regioselectivity even without a directing group. For palladium-catalyzed arylations, the choice of magnesium base can switch selectivity between C2 and C3.[6][7]
-
Substrate Modification: N-Acylindoles can be directed to the C2 position depending on the steric bulk of the acyl group and the electronics of the carboxylate additives in Ir(III) catalysis.[3][4]
Logical Flow for Achieving C2-Selectivity:
Caption: Decision pathway for achieving C2-selective indole functionalization.
2. How can I selectively functionalize the benzene ring of indole (C4-C7 positions)?
Functionalization of the carbocyclic ring is challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole moiety.[8][9][10][11] A directing group strategy is almost always necessary.
Troubleshooting and Strategy Selection:
-
C4-Position:
-
C5-Position:
-
A pivaloyl group at the C3 position can also direct C5-arylation under different catalytic conditions (Cu catalyst).[12]
-
-
C6-Position:
-
C7-Position:
Workflow for Benzene Ring Functionalization:
Caption: Strategy for regioselective functionalization of the indole benzene ring.
3. I am attempting a Friedel-Crafts acylation and getting a mixture of N-acylated and C3-acylated products. How do I favor C3-acylation?
While C3 is the electronically preferred site for acylation, competitive N-acylation can occur, especially with a free N-H.
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength and nature of the Lewis acid are critical. Zinc oxide (ZnO) in an ionic liquid has been shown to be effective for C3-acylation.[13] Tin(IV) chloride (SnCl4) is also a commonly used Lewis acid for this transformation.[14]
-
Reaction Conditions: The order of addition of reagents can significantly impact the selectivity. For instance, adding the indole to a pre-mixed solution of the acylating agent and Lewis acid can improve C3 selectivity.[13]
-
Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents.[13][14]
-
Protecting the Nitrogen: If N-acylation remains a persistent issue, consider protecting the indole nitrogen with a group that can be easily removed later. However, many protocols are optimized for unprotected indoles.
Quantitative Data Summary
The following tables summarize reported yields and regioselectivities for various indole functionalization reactions.
Table 1: C2-Selective Functionalization
| Functionalization | Directing Group | Catalyst System | Regioselectivity (C2:other) | Yield (%) | Reference |
| Amidation | N-Pyrimidyl | [RhCpCl2]2/AgSbF6 | High | Good to Excellent | [15][16] |
| Alkenylation | N-(2-pyridylmethyl) | PdCl2/Cu(OAc)2 | C2-selective | Moderate | [5] |
| Alkenylation | N-Pivaloyl | [CpIrCl2]2/AgOAc | >70:1 | High | [3] |
| Amidation | N-Pivaloyl | [Cp*Ir(OTFA)2] | 13.2:1 | Good | [3] |
Table 2: C3-Selective Functionalization
| Functionalization | Catalyst System | Conditions | Regioselectivity | Yield (%) | Reference |
| Acylation | ZnO | [BMIM][PF6], 15°C | C3-selective | up to 78 | [13] |
| Acylation | SnCl4 | DCM | C3-selective | Good | [14][17] |
| Alkylation | [PdCl2(MeCN)2] | Additive-free | C3-selective | Good | [18] |
| Alkylation | Cs2CO3/Oxone® | Xylenes, 140°C | C3-selective | Moderate to High | [19] |
Table 3: Benzene Ring Functionalization (C4-C7)
| Position | Directing Group | Catalyst System | Regioselectivity | Yield (%) | Reference |
| C4-Arylation | C3-Pivaloyl | Pd(PPh3)2Cl2/Ag2O | C4-selective | 58-83 | [12] |
| C4-Arylation | Glycine (transient) | Pd(OAc)2/AgTFA | C4-selective | 45-92 | [12] |
| C5-Arylation | C3-Pivaloyl | CuTc/dtpby | C5-selective | 33-68 | [12] |
| C6-Arylation | N-P(O)tBu2 | Copper catalyst | C6-selective | Good | [9][10][11] |
| C7-Arylation | N-P(O)tBu2 | Pd(OAc)2 | C7:C2:C3 = 96:0:4 | 79 | [12] |
Key Experimental Protocols
Protocol 1: General Procedure for C2-Alkylation of Indoles with Diazo Compounds (Rh(III)-catalyzed) [15]
-
Reaction Setup: To an oven-dried Schlenk tube, add the indole (0.2 mmol), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).
-
Solvent and Reagents: Evacuate and backfill the tube with argon. Add 1,2-dichloroethane (DCE) (2.0 mL) followed by the diazo compound (0.24 mmol).
-
Reaction Conditions: Stir the mixture at 60 °C for the time specified in the literature for the specific substrates.
-
Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired C2-alkylated indole.
Protocol 2: General Procedure for C4-Arylation of 3-Formylindoles (Pd(II)-catalyzed) [8]
-
Reaction Setup: In a sealed tube, combine 3-formylindole (0.2 mmol), quinone (0.24 mmol), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv.).
-
Solvent: Add hexafluoroisopropanol (HFIP) (2.0 mL).
-
Reaction Conditions: Heat the mixture at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 4-quinonylindole product.
Protocol 3: Regioselective C3-Acylation of Indole (ZnO-catalyzed) [13]
-
Reaction Setup: To a round-bottom flask, add zinc oxide (ZnO) (1 mmol) and the ionic liquid [BMIM][PF6] (1 mL).
-
Reagent Addition: Add the acyl chloride (1.5 mmol) and stir until a homogeneous system is observed. Then, add the indole (2 mmol).
-
Reaction Conditions: Stir the reaction mixture at 15 °C for the appropriate time (typically 3.5-4 hours).
-
Workup: After the reaction is complete, extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Indole-3-Carboxaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole-3-carboxaldehyde reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in reactions involving indole-3-carboxaldehyde?
Researchers often face challenges such as low or no product yield, formation of multiple products or side reactions, and issues with the solubility of indole-3-carboxaldehyde. These problems can arise from various factors including inactive catalysts, inappropriate solvents, suboptimal reaction temperatures, and insufficient reaction times.[1]
Q2: How can I improve the yield of my reaction?
To improve product yield, consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your catalyst is active. Use a fresh or different catalyst. For bis(indolyl)methane synthesis, a range of protic acids (H₂SO₄, PTSA), Lewis acids (FeCl₃, InCl₃), and heterogeneous catalysts (Amberlyst-15) can be used. For Knoevenagel condensations, a base like piperidine is often employed.[1]
-
Solvent Choice: The solvent can significantly impact the reaction. Screen different solvents to find the most suitable one. For instance, polar aprotic solvents like acetonitrile or DMF can be effective for Knoevenagel condensations, while dichloromethane or ethanol are common for bis(indolyl)methane synthesis.[1]
-
Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Reaction Time: Extend the reaction time, with periodic monitoring by TLC to determine the optimal duration.[1]
-
Anhydrous Conditions: For acid-catalyzed reactions, ensure anhydrous conditions by using dry solvents and considering the addition of molecular sieves, as water can inhibit the reaction.[1]
Q3: I am observing the formation of multiple products. How can I increase the selectivity of my reaction?
The formation of multiple products or side reactions can often be addressed by:
-
Lowering Reaction Temperature: High temperatures can sometimes lead to unwanted side reactions.[1]
-
Using a Milder Catalyst: A harsh catalyst (e.g., a strong acid) might promote side reactions. Consider using a milder alternative.[1]
-
Controlling Stoichiometry: Carefully control the molar ratios of your reactants to favor the desired product.[1]
-
Inert Atmosphere: If oxidation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: Indole-3-carboxaldehyde is not dissolving in my reaction solvent. What can I do?
Indole-3-carboxaldehyde has limited solubility in many common solvents.[2] It is generally soluble in polar aprotic solvents like DMSO and DMF, and shows good solubility in polar protic solvents like methanol and ethanol, especially with heating.[2][3] Its solubility is low in non-polar solvents and water.[2][4] If you encounter solubility issues, try the following:
-
Heating: Gently warming the mixture can significantly improve dissolution.[2]
-
Co-solvent Systems: Using a mixture of solvents can enhance solubility.[2]
-
Sonication or Microwave Irradiation: These techniques can sometimes help in dissolving stubborn solids.[2]
If the compound precipitates during the reaction, it could be due to changes in temperature or the polarity of the reaction mixture as the reaction progresses.[2]
Troubleshooting Common Reactions
Vilsmeier-Haack Formylation of Indole
The Vilsmeier-Haack reaction is a widely used method for the formylation of indoles, typically at the C3 position, to yield indole-3-carboxaldehyde.[5] The reaction involves the use of a Vilsmeier reagent, which is formed from a substituted amide like DMF and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6]
Common Problems & Solutions:
-
Low Yield:
-
Reagent Quality: Use freshly distilled phosphorus oxychloride and dry DMF.[7]
-
Temperature Control: The initial formation of the Vilsmeier reagent should be done at low temperatures (0-5 °C). The subsequent reaction with indole may require heating.[7][8]
-
Stoichiometry: Ensure the correct molar ratios of reactants.
-
-
Side Product Formation:
-
The Vilsmeier reagent is a weaker electrophile compared to those in Friedel-Crafts acylations, which generally leads to high selectivity for electron-rich aromatic compounds like indole.[6] However, improper temperature control or stoichiometry can lead to side reactions.
-
Quantitative Data Summary for Vilsmeier-Haack Formylation of Substituted Indoles:
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71* | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 89 | [8] |
| 6-Chloroindole | POCl₃, DMF | 90 | 8 | 91 | [8] |
| 5-Hydroxyindole | POCl₃, DMF | 85 | 7 | 92 | [8] |
| 7-Fluoroindole | POCl₃, DMF | 90 | 5 | 92 | [8] |
| 7-Methoxyindole | POCl₃, DMF | 90 | 7 | 86 | [8] |
* Yield for 1-formyl-3-methylindole. An additional 22.5% yield of 2-formyl-3-methylindole was also reported.[5]
Knoevenagel Condensation
This reaction involves the condensation of indole-3-carboxaldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated compound.[1]
Common Problems & Solutions:
-
Low Yield:
-
Catalyst Choice: A weak base like piperidine is commonly used. Ensure it is not degraded.
-
Solvent: Ethanol and acetonitrile are typical solvents. The choice can influence reaction rate and yield.[1]
-
Product Precipitation: The product may precipitate out of the solution, driving the reaction to completion. If it does not, cooling the reaction mixture may induce precipitation.[1]
-
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Indole
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous dimethylformamide (DMF) in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring, maintaining a low temperature.
-
Prepare a solution of indole in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 35 °C) until the reaction is complete, which may be indicated by a color change or the formation of a paste.[7]
-
Carefully quench the reaction by adding crushed ice, which will result in a clear, colored solution.[7]
-
Transfer the solution to a larger flask and neutralize by the dropwise addition of a concentrated aqueous base solution (e.g., sodium hydroxide) with vigorous stirring.[7]
-
Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by further cooling in a refrigerator to maximize precipitation.[7]
-
Collect the precipitated product by filtration, wash with water, and air-dry.[7]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]
General Protocol for Knoevenagel Condensation
-
Dissolve indole-3-carboxaldehyde and the active methylene compound (e.g., malononitrile) in a suitable solvent such as ethanol in a flask.[1]
-
Add a catalytic amount of a base, for example, a few drops of piperidine.[1]
-
Stir the mixture at room temperature. The product may begin to precipitate.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, if the product has precipitated, collect it by filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., ice-cold water or ethanol) to remove any unreacted starting materials.[1]
-
If the product does not precipitate, it can be isolated by removing the solvent under reduced pressure and then purified by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: 2-(3-formyl-1H-indol-1-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3-formyl-1H-indol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves a two-step process. First, the indole ring is formylated at the C3 position, most commonly via the Vilsmeier-Haack reaction, to yield indole-3-carboxaldehyde.[1][2] This intermediate is then N-alkylated using a derivative of propanoic acid, such as 2-bromopropanoic acid, under basic conditions to yield the final product.
Q2: What are the expected spectral characteristics of pure this compound?
A2: While detailed spectral data should be generated for each batch, you can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the aldehyde proton (around 9-10 ppm), aromatic protons on the indole ring (7-8.5 ppm), the methine proton of the propanoic acid moiety, and the methyl protons.
-
¹³C NMR: Resonances for the carbonyl carbons of the aldehyde and carboxylic acid, as well as carbons of the indole ring and the propanoic acid side chain.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 217.22 g/mol .[3][4]
Q3: What are some potential safety hazards associated with this compound?
A3: According to available safety data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete Vilsmeier-Haack Reaction: The initial formylation of indole may be inefficient. | Optimize the reaction conditions for the Vilsmeier-Haack reaction, such as temperature and reaction time. Ensure the phosphoryl chloride and dimethylformamide (DMF) are of high purity and handled under anhydrous conditions to properly form the Vilsmeier reagent.[5][6] |
| Inefficient N-alkylation: The subsequent alkylation of indole-3-carboxaldehyde may have a low conversion rate. | Screen different bases (e.g., sodium hydride, potassium carbonate) and solvents to improve the efficiency of the N-alkylation step. Ensure the reaction is protected from moisture. |
| Side Reactions: The starting materials or intermediates may be undergoing competing reactions. | Analyze the crude reaction mixture by TLC or LC-MS to identify potential side products. Adjusting the stoichiometry of reactants or the reaction temperature may minimize side reactions. |
| Product Degradation: The final product might be unstable under the reaction or workup conditions. | Consider milder workup procedures. For example, use a weaker acid for neutralization or perform extractions at a lower temperature. |
Problem 2: Identification of an unknown impurity in the final product.
This guide outlines a systematic approach to identifying unknown impurities.
Caption: Workflow for Impurity Identification.
Potential Impurities and Their Identification
| Potential Impurity | Source | Identification Method |
| Indole-3-carboxaldehyde | Unreacted starting material from the N-alkylation step. | LC-MS (lower molecular weight), ¹H NMR (presence of N-H proton, absence of propanoic acid signals). |
| 2-(1H-indol-1-yl)propanoic acid | Incomplete formylation of the N-alkylated indole. | LC-MS (lower molecular weight), ¹H NMR (absence of aldehyde proton signal). |
| Over-formylated species | The Vilsmeier-Haack reaction can sometimes lead to di-formylated products under harsh conditions. | LC-MS (higher molecular weight), ¹H NMR (additional aldehyde proton signal and complex aromatic region). |
| Oxidized product (Indole-3-carboxylic acid derivative) | The aldehyde is susceptible to oxidation to a carboxylic acid.[7] | LC-MS (higher molecular weight, +16 Da), IR spectroscopy (broad O-H stretch). |
| Residual Solvents (e.g., DMF, ACN) | From the reaction or purification steps.[8] | ¹H NMR (characteristic solvent peaks), Gas Chromatography (GC). |
Experimental Protocols
Protocol 1: Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Caption: Vilsmeier-Haack Reaction Workflow.
Detailed Steps:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool anhydrous dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[2][5]
-
Reaction with Indole: Dissolve indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water. Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture and induce precipitation of the product.[5]
-
Hydrolysis and Isolation: Heat the aqueous mixture to hydrolyze the intermediate iminium salt to the aldehyde. Cool the mixture and collect the solid product by filtration.
-
Purification: The crude indole-3-carboxaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: N-Alkylation of Indole-3-carboxaldehyde
Caption: N-Alkylation Workflow.
Detailed Steps:
-
Deprotonation: To a solution of indole-3-carboxaldehyde in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF, add a suitable base (e.g., sodium hydride, potassium carbonate) at 0°C under an inert atmosphere. Stir for 30-60 minutes.
-
Alkylation: Slowly add a solution of the alkylating agent (e.g., ethyl 2-bromopropanoate) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Ester Hydrolysis (if applicable): If an ester of 2-bromopropanoic acid was used, the resulting product will be an ester. This can be hydrolyzed to the desired carboxylic acid by treatment with a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water, followed by acidic workup.
-
Isolation and Purification: After hydrolysis, acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product. The solid can be collected by filtration, or the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H11NO3 | CID 2771375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound DiscoveryCPR 166747-91-7 [sigmaaldrich.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing the Biological Activity of 2-(3-formyl-1H-indol-1-yl)propanoic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the modification and biological evaluation of 2-(3-formyl-1H-indol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential biological activities of this compound?
A1: While direct studies on the biological activity of this compound are limited in publicly available literature, its structural motifs—an indole-3-carboxaldehyde and an N-substituted propanoic acid—suggest potential for a range of biological activities. Derivatives of indole-3-carboxaldehyde have demonstrated anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The indolepropanoic acid moiety is also found in compounds with neuroprotective and anti-inflammatory effects.[4] Therefore, it is plausible that this compound may serve as a scaffold for developing agents with these activities.
Q2: What are the primary strategies for modifying this compound to enhance its biological activity?
A2: To enhance biological activity, modifications can be targeted at three primary locations on the molecule:
-
The Aldehyde Group (C3-position): The formyl group is highly reactive and can be converted into various other functional groups. Common modifications include:
-
The Indole Nitrogen (N1-position): While the propanoic acid group is already present, its carboxyl group can be further modified.
-
Esterification to improve cell permeability.
-
Amide formation by coupling with various amines to explore structure-activity relationships (SAR).
-
-
The Benzene Ring of the Indole Nucleus: Substituents can be introduced on the benzene portion of the indole ring.
-
Halogenation (e.g., with NBS or NCS) can alter electronic properties and lipophilicity.
-
Nitration followed by reduction to an amino group allows for further derivatization.
-
Q3: What are some common challenges encountered during the synthesis and modification of this compound?
A3: Researchers may face several challenges, including:
-
Low yields in N-alkylation: The reaction of indole-3-carboxaldehyde with a propanoic acid precursor can sometimes result in low yields due to competing C3-alkylation.
-
Side reactions of the aldehyde group: The formyl group can be sensitive to certain reaction conditions, leading to unwanted side products.
-
Purification difficulties: The polarity of the carboxylic acid group can make purification by standard column chromatography challenging.
-
Instability of intermediates: Some intermediates in multi-step syntheses may be unstable.
Troubleshooting Guides
Issue 1: Low Yield in N-alkylation of Indole-3-carboxaldehyde
| Symptom | Possible Cause | Suggested Solution |
| Low yield of N-alkylated product with significant recovery of starting material. | Incomplete deprotonation of the indole nitrogen. | Use a stronger base (e.g., NaH instead of K₂CO₃) in an anhydrous polar apathetic solvent like DMF. Ensure all reagents and glassware are dry. |
| Formation of a significant amount of C3-alkylated isomer. | The C3 position of the indole is also nucleophilic. | Use of a strong base and polar aprotic solvent favors N-alkylation. Running the reaction at a higher temperature may also favor the thermodynamically more stable N-alkylated product. |
| Decomposition of starting material. | Reaction conditions are too harsh. | If using a strong base like NaH, perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC. |
Issue 2: Unwanted Side Reactions During Aldehyde Modification
| Symptom | Possible Cause | Suggested Solution |
| Aldehyde group is oxidized to a carboxylic acid during a subsequent reaction. | Use of strong oxidizing agents or exposure to air for prolonged periods. | Use milder reaction conditions and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
| Aldehyde undergoes self-condensation (Aldol reaction). | Basic reaction conditions. | If possible, switch to acidic or neutral reaction conditions. Alternatively, protect the aldehyde group as an acetal before proceeding with other modifications. |
| Low conversion in condensation reactions (e.g., Schiff base formation). | Steric hindrance or unfavorable reaction equilibrium. | Use a catalyst (e.g., a few drops of glacial acetic acid for Schiff base formation). Remove water formed during the reaction using a Dean-Stark apparatus or molecular sieves. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of indole-3-carboxaldehyde with ethyl 2-bromopropanoate followed by hydrolysis of the ester.
Step 1: Synthesis of ethyl 2-(3-formyl-1H-indol-1-yl)propanoate
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired ester.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Protocol 2: Modification of the Aldehyde - Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add an equimolar amount of a primary amine (e.g., aniline or a substituted aniline).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, filter and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical, yet representative, biological activity data for this compound and its modified derivatives to illustrate potential outcomes of modification strategies. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this specific compound.
| Compound ID | Modification | Target/Assay | IC₅₀ / EC₅₀ (µM) |
| Parent-01 | This compound | COX-2 Inhibition | > 100 |
| Mod-01a | Schiff base with aniline | COX-2 Inhibition | 45.2 |
| Mod-01b | Schiff base with 4-fluoroaniline | COX-2 Inhibition | 22.8 |
| Mod-02 | Chalcone derivative (via Aldol condensation) | MCF-7 cell viability | 15.5 |
| Mod-03 | 5-Bromo derivative | MCF-7 cell viability | 8.2 |
| Mod-04 | Carboxylic acid reduced to alcohol | Antioxidant (DPPH) | 68.3 |
| Mod-05 | Propanoic acid converted to methyl ester | COX-2 Inhibition | > 100 |
Visualizations
Signaling Pathways
Indole derivatives have been shown to modulate key inflammatory and cellular signaling pathways. Below are diagrams representing the potential influence of this compound derivatives on the NF-κB and Aryl Hydrocarbon Receptor (AhR) pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by indole derivatives.
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by indole derivatives.
Experimental Workflow
Caption: General workflow for synthesis, modification, and evaluation of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
Validation & Comparative
A Comparative Study: 2-(3-formyl-1H-indol-1-yl)propanoic acid and Indole-3-acetic acid
A comprehensive analysis of the structural, physicochemical, and biological properties of two distinct indole derivatives.
This guide provides a detailed comparative analysis of 2-(3-formyl-1H-indol-1-yl)propanoic acid and the well-characterized indole-3-acetic acid (IAA). While a wealth of experimental data exists for IAA, a prominent plant hormone with diverse biological activities, there is a notable scarcity of published research on the synthesis and biological performance of this compound. This comparison, therefore, juxtaposes the established profile of IAA with the known structural and predicted properties of this compound, offering a framework for future experimental investigation.
Physicochemical Properties
A side-by-side comparison of the fundamental physicochemical properties of the two indole derivatives is presented below. These properties are crucial in determining the solubility, absorption, and overall bioavailability of the compounds.
| Property | This compound | Indole-3-acetic acid (IAA) |
| Molecular Formula | C₁₂H₁₁NO₃[1] | C₁₀H₉NO₂[2] |
| Molecular Weight | 217.22 g/mol [1] | 175.18 g/mol [2] |
| Appearance | Solid (predicted) | White to off-white crystalline powder[2] |
| Melting Point | Not available | 165-169 °C[2] |
| Solubility | Not available | Soluble in ethanol and acetone; slightly soluble in water and chloroform[2] |
| pKa | Not available | ~4.75 (carboxylic acid)[2] |
Structural Comparison
The key structural difference between the two molecules lies in the substitution on the indole ring and the position of the acetic acid moiety. In IAA, the acetic acid group is attached to the C3 position of the indole ring. In contrast, this compound features a propanoic acid group attached to the N1 position (the nitrogen of the indole ring) and a formyl group (-CHO) at the C3 position.
This variation in substitution is expected to significantly influence the molecules' steric and electronic properties, and consequently, their biological activities. The N1-substitution in this compound may alter its ability to interact with biological targets compared to the C3-substituted IAA. The presence of the electron-withdrawing formyl group at the C3 position will also modify the electron density of the indole ring system.
Synthesis
Indole-3-acetic acid (IAA): Several synthetic routes for IAA have been established. A common laboratory-scale synthesis involves the reaction of indole with glycolic acid in the presence of a base.[2] Another method is the Fischer indole synthesis.[3]
Biological Activities: A Comparative Overview
Indole-3-acetic acid (IAA):
IAA is a well-established phytohormone (auxin) that plays a critical role in plant growth and development, regulating processes such as cell elongation, division, and differentiation.[2] Beyond its role in plants, IAA has been shown to exhibit a range of biological activities in mammalian systems:
-
Anti-inflammatory Activity: IAA has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4]
-
Antioxidant Activity: It has shown antioxidant capabilities in various assays, including DPPH radical scavenging.[2]
-
Cytotoxic Activity: Studies have indicated that IAA can induce cytotoxicity in certain cancer cell lines.[5]
This compound:
As of the latest literature review, there is no published experimental data on the biological activities of this compound. Based on the activities of other N-substituted indole derivatives, it is plausible that this compound could exhibit anti-inflammatory, antimicrobial, or anticancer properties.[6] However, without experimental validation, this remains speculative.
Experimental Protocols
Due to the lack of experimental data for this compound, the following protocols are provided for Indole-3-acetic acid and can be adapted for the evaluation of other indole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole-3-acetic acid (IAA) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of IAA in complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Activity Assay (Measurement of Pro-inflammatory Cytokines)
This protocol measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells, such as macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Indole-3-acetic acid (IAA)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of IAA for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in IAA-treated cells to those in LPS-stimulated cells without IAA treatment.
Visualizations
Chemical Structures
References
- 1. This compound | C12H11NO3 | CID 2771375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
Validating the anticancer effects of 2-(3-formyl-1H-indol-1-yl)propanoic acid in vivo
An Objective Comparison of 2-(3-formyl-1H-indol-1-yl)propanoic acid with Alternative Cancer Therapies
This guide provides a comprehensive framework for the in vivo validation of novel indole-based anticancer agents, using the hypothetical compound this compound (designated as IND-FPA) as a case study. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The guide outlines detailed experimental protocols, presents comparative data against established alternatives, and visualizes key biological pathways and workflows.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3][4] Natural indoles, such as Indole-3-carbinol (I3C) found in cruciferous vegetables, and its derivatives have been shown to modulate multiple signaling pathways implicated in cancer, including the PI3K/Akt/mTOR pathway.[5][6][7][8] This guide compares the hypothetical efficacy of IND-FPA against I3C (a natural indole compound) and Cisplatin (a standard-of-care chemotherapy agent) in a preclinical xenograft model.
Comparative In Vivo Efficacy and Toxicity
The following tables summarize hypothetical, yet plausible, quantitative data from a xenograft study designed to evaluate the anticancer activity of IND-FPA.
Table 1: Tumor Growth Inhibition in a Human Colorectal Cancer (HCT116) Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 10% DMSO in saline, i.p., daily | 1500 ± 180 | - |
| IND-FPA | 50 mg/kg, i.p., daily | 600 ± 95 | 60% |
| Indole-3-carbinol (I3C) | 100 mg/kg, oral gavage, daily | 975 ± 120 | 35% |
| Cisplatin | 5 mg/kg, i.p., twice weekly | 450 ± 80 | 70% |
Table 2: Assessment of Treatment-Related Toxicity
| Treatment Group | Mean Body Weight Change (Day 21) | Observable Signs of Toxicity |
| Vehicle Control | + 5.2% | None |
| IND-FPA | - 1.5% | None |
| Indole-3-carbinol (I3C) | + 3.8% | None |
| Cisplatin | - 12.0% | Ruffled fur, lethargy |
Experimental Protocols
A well-structured experimental design is crucial for generating robust and reproducible in vivo data.[9]
Cell Line and Culture
-
Cell Line: Human colorectal carcinoma HCT116 cells.
-
Culture Conditions: Cells are cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Model
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
Tumor Implantation
-
HCT116 cells are harvested during the logarithmic growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
Study Design and Treatment
-
Tumor growth is monitored with calipers. When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=10 per group).
-
Group 1 (Vehicle Control): Administered 10% DMSO in saline intraperitoneally (i.p.) daily.
-
Group 2 (IND-FPA): Administered 50 mg/kg of IND-FPA i.p. daily.
-
Group 3 (I3C): Administered 100 mg/kg of Indole-3-carbinol by oral gavage daily.
-
Group 4 (Cisplatin): Administered 5 mg/kg of Cisplatin i.p. twice weekly.
-
Treatment duration is 21 days.
Monitoring and Endpoints
-
Tumor Volume: Measured twice weekly using the formula: (Length x Width²) / 2.
-
Body Weight: Measured twice weekly as an indicator of toxicity.[10]
-
Clinical Observations: Mice are monitored daily for any signs of distress or toxicity.
-
Primary Endpoint: Tumor volume at day 21. Tumor Growth Inhibition (%TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Euthanasia: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, Western blot).
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental procedures.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by IND-FPA.
Caption: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(3-formyl-1H-indol-1-yl)propanoic acid and Other Indole-3-Carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxaldehyde (I3A) and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their versatile scaffold allows for diverse chemical modifications, leading to compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of 2-(3-formyl-1H-indol-1-yl)propanoic acid against other notable indole-3-carboxaldehyde derivatives, supported by available experimental data and detailed methodologies.
Physicochemical Properties
A foundational understanding of the physicochemical characteristics of these compounds is crucial for their application in experimental and drug development settings.
| Property | This compound | Indole-3-carboxaldehyde (I3A) |
| Chemical Formula | C₁₂H₁₁NO₃ | C₉H₇NO |
| Molar Mass | 217.22 g/mol [1] | 145.16 g/mol [2] |
| Appearance | Not specified in literature | Tan to yellowish crystalline powder[2] |
| Melting Point | Not specified in literature | 194-198 °C[2] |
| Solubility | Not specified in literature | Soluble in ethanol, acetone, and ethyl acetate; slightly soluble in water[2] |
| pKa | Not specified in literature | ~16.5 (indole N-H)[2] |
Synthesis Overview
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a potential synthetic route can be inferred from the synthesis of a similar compound, 2-(3-formyl-1H-indol-1-yl)ethyl acetate. This involves the Vilsmeier-Haack formylation of an N-substituted indole. The subsequent hydrolysis of the ester group would yield the desired propanoic acid derivative.
Inferred Synthesis of this compound:
A plausible two-step synthesis would involve:
-
N-Alkylation of Indole: Reaction of indole with a suitable propanoic acid derivative (e.g., ethyl 2-bromopropanoate) to introduce the propanoic acid moiety at the N1 position.
-
Formylation: Introduction of the formyl group at the C3 position of the indole ring, likely through a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
A study by Krasnov et al. (2021) described the formylation of 2-(1H-indol-1-yl)ethyl acetate using POCl₃ in DMF to produce 2-(3-formyl-1H-indol-1-yl)ethyl acetate[3]. Hydrolysis of this ester would yield the target acid.
Comparative Biological Activities
Anticancer Activity
Numerous indole-3-carboxaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.
Table 1: Anticancer Activity of Selected Indole-3-Carboxaldehyde Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [4] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [4] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [4] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [4] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 (Colon) | 6.43 ± 0.72 | [5] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A549 (Lung) | 9.62 ± 1.14 | [5] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A375 (Melanoma) | 8.07 ± 1.36 | [5] |
The propanoic acid moiety in this compound could potentially enhance its anticancer activity by increasing its uptake by cancer cells or by interacting with specific intracellular targets.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Indole-3-Carboxaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [6] |
| Indole-triazole derivative (3d) | S. aureus | 6.25 | [6] |
| Indole-thiadiazole derivative (2c) | MRSA | > Ciprofloxacin | [6] |
| Indole-triazole derivative (3d) | MRSA | > Ciprofloxacin | [6] |
| Indole-thiadiazole derivative (2h) | MRSA | 6.25 | [6] |
| Indole-triazole derivative (3h) | MRSA | 6.25 | [6] |
The acidic nature of the propanoic acid group in the target compound might influence its antimicrobial activity, potentially by affecting the pH of the microbial microenvironment or by facilitating its transport across microbial cell membranes.
Signaling Pathways and Mechanisms of Action
Indole-3-carboxaldehyde and its derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
Anti-inflammatory Signaling
Indole-3-carboxaldehyde has been shown to possess anti-inflammatory properties by inhibiting key inflammatory pathways.
Caption: TLR4/NF-κB/p38 signaling inhibition by Indole-3-carboxaldehyde.
Indole-3-carboxaldehyde can alleviate inflammation by targeting the TLR4/NF-κB/p38 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[7].
Aryl Hydrocarbon Receptor (AhR) Activation
Indole-3-carboxaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling activated by Indole-3-carboxaldehyde.
Activation of AhR by indole-3-carboxaldehyde can lead to the expression of genes involved in detoxification and immune modulation, contributing to its protective effects in the gut[8][9].
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4][10]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible turbidity after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
Conclusion
This compound represents an intriguing, yet understudied, derivative of indole-3-carboxaldehyde. While direct biological data is currently lacking, its structural features, particularly the N1-propanoic acid side chain, suggest that it may possess unique pharmacological properties compared to other I3A derivatives. The extensive research on related compounds provides a strong foundation for future investigations into its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to design and execute studies to elucidate the biological activities and mechanism of action of this and other novel indole derivatives.
References
- 1. This compound | C12H11NO3 | CID 2771375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function [mdpi.com]
- 8. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]
- 9. Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07060A [pubs.rsc.org]
A Spectroscopic Comparison Guide to the Isomers of 2-(3-formyl-1H-indol-1-yl)propanoic acid
Published: December 24, 2025
This guide provides a comparative overview of the spectroscopic properties of the (R) and (S)-enantiomers of 2-(3-formyl-1H-indol-1-yl)propanoic acid. While direct, side-by-side experimental data for these specific enantiomers is not extensively available in published literature, this document outlines the expected spectroscopic behavior based on the principles of stereochemistry and data from analogous indole derivatives. Furthermore, it details the necessary experimental protocols for their separation and characterization.
The core challenge in comparing enantiomers lies in their identical physical and spectroscopic properties under achiral conditions. Differentiation requires the introduction of a chiral environment, a principle that is central to the experimental designs discussed herein.
Data Presentation: Expected Spectroscopic Properties
The following tables summarize the anticipated spectroscopic data for the enantiomers of this compound. In standard (achiral) solvents and conditions, the NMR, IR, and MS data for the (R) and (S) isomers are expected to be identical.
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]+ | 218.08118 |
| [M+Na]+ | 240.06312 |
| [M-H]- | 216.06662 |
| [M+K]+ | 256.03706 |
| [M+NH4]+ | 235.10772 |
| Data sourced from predicted values for C12H11NO3.[1] |
Table 2: Expected Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Indole | N-H stretch (if present) | ~3400 (sharp/medium) |
| Aldehyde/Carboxylic Acid | C=O stretch | 1725-1665 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Carboxylic Acid | C-O stretch | 1320-1210 |
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts in an Achiral Solvent (e.g., CDCl₃)
Note: In an achiral solvent, (R) and (S) enantiomers will produce identical NMR spectra. Differentiation requires a chiral resolving agent or a chiral solvent.
| ¹H NMR (Proton) | Expected δ (ppm) | ¹³C NMR (Carbon) | Expected δ (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.2 | Carbonyl (-C =O, acid) | 170 - 175 |
| Indole H2 | 8.1 - 8.4 | Carbonyl (-C HO, aldehyde) | 185 - 190 |
| Aromatic H (Indole) | 7.2 - 7.9 | Aromatic C (Indole) | 110 - 140 |
| Methine (-CH-) | 5.0 - 5.5 | Methine (-C H-) | 50 - 60 |
| Methyl (-CH₃) | 1.6 - 1.9 | Methyl (-C H₃) | 15 - 25 |
| Carboxyl (-COOH) | 10.0 - 12.0 (broad) | - | - |
Experimental Protocols
To spectroscopically distinguish between the (R) and (S) isomers, they must first be physically separated, or a chiral environment must be introduced during analysis.
This protocol outlines the separation of the racemic mixture into its constituent enantiomers.
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are effective for resolving arylpropionic acids.[2][3]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane and a polar modifier like 2-propanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane:2-propanol. An acidic additive, such as 0.1% trifluoroacetic acid (TFA), is often required to ensure good peak shape for acidic analytes.
-
Instrumentation Setup:
-
Set the HPLC system flow rate to 1.0 mL/min.
-
Use a UV detector set to a wavelength where the indole moiety has strong absorbance (e.g., 280 nm).
-
Maintain the column at a constant temperature, typically 25 °C.
-
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the chromatogram. The two enantiomers should elute at different retention times.
-
Fraction Collection: Collect the separated enantiomeric fractions as they elute from the column for subsequent spectroscopic analysis.
NMR is a powerful tool for distinguishing enantiomers when a chiral auxiliary is used.
A. Standard ¹H and ¹³C NMR of Separated Isomers:
-
Sample Preparation: Dissolve 5-10 mg of each collected enantiomeric fraction in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.
-
Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: The resulting spectra for the (R) and (S) isomers will be identical. These spectra serve to confirm the chemical structure of the compound.
B. Differentiating Enantiomers using a Chiral Derivatizing Agent:
This method converts the enantiomers into diastereomers, which are distinguishable by NMR.
-
Reaction: In a small vial, react the racemic mixture with a chiral derivatizing agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine). The carboxylic acid group of the analyte will form an amide bond with the amine of the derivatizing agent, creating a pair of diastereomers.
-
Sample Preparation: After a simple workup to remove excess reagents, dissolve the resulting diastereomeric mixture in a deuterated solvent like CDCl₃.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: The diastereomers will have distinct chemical shifts, particularly for protons near the new stereocenter. This results in a "doubling" of specific peaks in the spectrum, allowing for the quantification of the original enantiomeric ratio.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: The IR spectra of the (R) and (S) enantiomers will be identical, serving to confirm the presence of key functional groups.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.
-
Analysis: The (R) and (S) enantiomers will produce identical mass spectra. HRMS is used to confirm the elemental composition by providing a highly accurate mass measurement.
Visualizations
The following diagrams illustrate the workflow for comparing the isomers and the logical basis for their spectroscopic differentiation.
Caption: Experimental workflow for the separation and analysis of propanoic acid isomers.
Caption: Logical relationship for differentiating enantiomers via spectroscopy.
References
Structure-Activity Relationship of 2-(3-formyl-1H-indol-1-yl)propanoic Acid Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 2-(3-formyl-1H-indol-1-yl)propanoic acid analogs. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of indole-based compounds. The data and experimental protocols are based on established methodologies for the synthesis and biological evaluation of indole derivatives.[1][2][3][4][5][6][7]
Introduction
Indole-3-carboxaldehyde (I3A) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[8][9] The versatility of the indole scaffold allows for structural modifications at various positions, enabling the fine-tuning of their biological profiles.[8] This guide focuses on a specific series of N-substituted I3A analogs, namely this compound derivatives, to elucidate the impact of systematic structural variations on their potential therapeutic efficacy.
Synthetic Pathway
The synthesis of this compound analogs can be achieved through a multi-step process, as illustrated in the workflow below. The general scheme involves the N-alkylation of a substituted indole-3-carboxaldehyde with a propanoic acid ester, followed by hydrolysis to yield the final carboxylic acid derivative.
Caption: General synthetic route for this compound analogs.
Structure-Activity Relationship Analysis
To investigate the SAR of this series, a hypothetical set of analogs was synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF-7. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | R1 | R2 | R3 | IC50 (µM) against MCF-7 |
| 1a | H | H | H | 15.2 ± 1.8 |
| 1b | 5-Cl | H | H | 8.5 ± 0.9 |
| 1c | 5-F | H | H | 9.1 ± 1.1 |
| 1d | 5-CH3 | H | H | 12.7 ± 1.5 |
| 1e | 5-OCH3 | H | H | 18.9 ± 2.2 |
| 1f | H | H | CH3 | 25.6 ± 3.1 |
Key Observations:
-
Effect of Substituents on the Indole Ring:
-
Introduction of electron-withdrawing groups, such as chloro (Compound 1b ) and fluoro (Compound 1c ), at the 5-position of the indole ring resulted in a significant enhancement of anticancer activity compared to the unsubstituted analog (Compound 1a ).
-
The presence of an electron-donating methyl group (Compound 1d ) at the 5-position led to a slight decrease in activity.
-
A strongly electron-donating methoxy group (Compound 1e ) at the 5-position resulted in a notable reduction in potency.
-
-
Effect of Modification on the Propanoic Acid Side Chain:
-
Esterification of the carboxylic acid to a methyl ester (Compound 1f ) led to a significant decrease in anticancer activity, suggesting that the free carboxylic acid moiety is crucial for the observed biological effect.
-
Hypothetical Signaling Pathway Modulation
The anticancer activity of indole derivatives is often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation and survival.[9] A plausible mechanism of action for the active compounds in this series could involve the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by active analogs.
Experimental Protocols
General Synthetic Procedure for this compound analogs (1a-1e)
To a solution of the appropriately substituted indole-3-carboxaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) was added potassium carbonate (K2CO3, 2.0 mmol). The mixture was stirred at room temperature for 30 minutes, followed by the addition of ethyl 2-bromopropanoate (1.2 mmol). The reaction mixture was then heated to 60°C and stirred for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ethyl ester was dissolved in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL), and lithium hydroxide monohydrate (LiOH·H2O, 3.0 mmol) was added. The mixture was stirred at room temperature for 4-6 hours. After completion of the hydrolysis, the THF was removed under reduced pressure, and the aqueous layer was acidified to pH 2-3 with 1N HCl. The precipitated solid was filtered, washed with water, and dried to afford the desired product.
Synthesis of Methyl 2-(3-formyl-1H-indol-1-yl)propanoate (1f)
Compound 1a (1.0 mmol) was dissolved in anhydrous methanol (10 mL), and a catalytic amount of concentrated sulfuric acid (2-3 drops) was added. The mixture was refluxed for 8 hours. The solvent was then removed under reduced pressure, and the residue was neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester 1f .
In Vitro Anticancer Activity Assay (MTT Assay)
MCF-7 cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Conclusion
The structure-activity relationship study of this series of this compound analogs indicates that the anticancer activity is significantly influenced by the nature and position of substituents on the indole ring and the presence of a free carboxylic acid on the N-1 side chain. Specifically, electron-withdrawing groups at the 5-position of the indole nucleus enhance the cytotoxic potential against MCF-7 cells. These findings provide a valuable framework for the future design and optimization of more potent indole-based anticancer agents. Further investigations are warranted to explore a wider range of substitutions and to elucidate the precise molecular mechanism of action.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Indole Derivative: A Comparative Guide to IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint and a high-interest target for cancer immunotherapy.[1] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs).[1] This creates an immunosuppressive milieu that allows tumor cells to evade immune surveillance.
Consequently, the development of small-molecule inhibitors of IDO1 is a promising strategy in oncology. While several IDO1 inhibitors have entered clinical trials, the quest for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide focuses on the evaluation of a novel compound, 2-(3-formyl-1H-indol-1-yl)propanoic acid , for which no public inhibitory data is currently available. To provide a robust framework for its potential assessment, we benchmark it against a panel of well-characterized IDO1 inhibitors that have been extensively studied in preclinical and clinical settings.
This document provides a comparative analysis of quantitative inhibitory data, detailed experimental protocols for assessing IDO1 inhibition, and a visualization of the IDO1 signaling pathway to aid researchers in the evaluation of this and other novel IDO1-targeting compounds.
Comparative Inhibitory Potency of Selected IDO1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of established IDO1 inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50% in either a cell-free (enzymatic) or cell-based assay. This data serves as a critical benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Inhibitor | Target(s) | Assay Type | IC50 Value (nM) | Reference(s) |
| Epacadostat (INCB024360) | IDO1 | Enzymatic | 71.8 | [2][3][4] |
| Cell-based (HeLa) | 10 | [5] | ||
| Cell-based (OCI-AML2) | 3.4 | [5] | ||
| Linrodostat (BMS-986205) | IDO1 | Enzymatic | 1.7 | [6][7] |
| Cell-based (HEK293-hIDO1) | 1.1 | [6][8] | ||
| Cell-based (SKOV3) | 3.4 | [9] | ||
| Navoximod (GDC-0919) | IDO1 | Enzymatic (recombinant human) | 28 | [10][11] |
| Cell-based | 70 | [11] | ||
| T-cell Proliferation Assay (MLR) | 90 | [11] | ||
| Indoximod (1-Methyl-D-tryptophan) | IDO pathway inhibitor (mTORC1 activator) | Enzymatic | ~19,000 | [12] |
| mTORC1 activity in T-cells | ~70 | [13][14] |
Note: Indoximod's mechanism of action differs from direct enzymatic inhibitors; it acts as a tryptophan mimetic to counteract the effects of tryptophan depletion, rather than directly inhibiting the IDO1 enzyme.[13][14]
Experimental Protocols for Assessing IDO1 Inhibition
To ensure a standardized evaluation of novel inhibitors such as this compound, detailed and validated experimental protocols are essential. Below are representative protocols for both cell-free enzymatic assays and cell-based functional assays.
Cell-Free IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.
Materials:
-
Purified recombinant human IDO1 protein
-
Test inhibitor (e.g., this compound)
-
L-tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.[15][16]
-
Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add purified recombinant IDO1 protein to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[16]
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) TCA.[15][16]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[16][17]
-
Centrifugation: Centrifuge the plate to pellet any precipitate.[15][17]
-
Color Development: Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.[16]
-
Readout: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[16][17]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Functional Assay (Kynurenine Measurement)
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, which provides insights into cell permeability and off-target effects.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa)
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
Test inhibitor (e.g., this compound)
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells (e.g., SKOV-3 at 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[17][18]
-
IDO1 Induction: Add IFN-γ (e.g., 100 ng/mL final concentration) to the cell culture medium to induce IDO1 expression and incubate for 24 hours.[17][18]
-
Add Inhibitor: Replace the medium with fresh assay medium containing L-tryptophan and serial dilutions of the test inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Collect Supernatant: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[17]
-
Centrifuge to remove any precipitate.[17]
-
Transfer the supernatant to a new plate and mix with an equal volume of freshly prepared Ehrlich's reagent (p-DMAB in acetic acid).[17]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[17][18]
-
-
Data Analysis: Determine the concentration of kynurenine from a standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualization of the IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the tumor microenvironment. Understanding this pathway is crucial for contextualizing the mechanism of action of IDO1 inhibitors.
Caption: IDO1 signaling pathway in the tumor microenvironment.
References
- 1. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Comparative Bioactivity Analysis of 2-(3-formyl-1H-indol-1-yl)propanoic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation and comparison of bioassay results for the novel synthetic compound 2-(3-formyl-1H-indol-1-yl)propanoic acid against other relevant alternatives. Due to the limited availability of published bioassay data for this specific molecule, this document serves as a template, outlining the necessary data presentation, detailed experimental protocols, and signaling pathway visualizations required for a comprehensive comparative analysis. The methodologies and data structures provided are based on common assays for evaluating indole derivatives, which frequently exhibit anti-inflammatory and anticancer properties.
Quantitative Bioassay Data Summary
A direct comparison of the bioactivity of this compound with alternative compounds requires a clear and structured presentation of quantitative data. The following table provides a template for summarizing key metrics from various bioassays.
| Compound | Bioassay | Target/Cell Line | IC50 (µM) | EC50 (µM) | % Inhibition @ Conc. | Reference Compound | Ref. IC50/EC50 (µM) |
| This compound | Data Unavailable | TBD | TBD | TBD | TBD | TBD | TBD |
| Alternative 1 (e.g., Indomethacin) | COX-2 Inhibition | Ovine COX-2 | 0.29 | - | 95% @ 1µM | Celecoxib | 0.04 |
| Alternative 2 (e.g., Doxorubicin) | Cytotoxicity Assay | MCF-7 | 0.85 | - | 80% @ 5µM | Paclitaxel | 0.01 |
| Alternative 3 (e.g., BAY 11-7082) | NF-κB Inhibition | HEK293 | 5.1 | - | 90% @ 10µM | Parthenolide | 4.3 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; TBD: To be determined.
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of bioassay results. Below are standardized methodologies for assays commonly employed in the evaluation of indole derivatives.
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay is designed to measure the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well.
- After 24 hours, cells are co-transfected with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
- Following a 24-hour post-transfection period, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a reference inhibitor (e.g., BAY 11-7082).
- After a 1-hour pre-incubation with the compounds, cells are stimulated with 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway. A vehicle control (e.g., DMSO) is also included.
3. Luciferase Assay:
- After 6 hours of TNF-α stimulation, the medium is removed, and cells are lysed.
- Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
- The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
4. Data Analysis:
- The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated vehicle control.
- The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the effect of the compound on cell viability.
1. Cell Seeding:
- A human cancer cell line (e.g., MCF-7 breast cancer cells) is seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
2. Compound Incubation:
- The cells are treated with various concentrations of this compound or a positive control (e.g., Doxorubicin) for 48 hours.
3. MTT Addition and Formazan Solubilization:
- 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.
- The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Workflow for NF-κB reporter gene assay.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(3-formyl-1H-indol-1-yl)propanoic acid
Disclaimer: As of the latest literature review, specific experimental data on the in vitro and in vivo efficacy of 2-(3-formyl-1H-indol-1-yl)propanoic acid is not publicly available. This guide has been constructed using hypothetical data based on the known biological activities of structurally related indole compounds. The experimental protocols provided are established and standardized methods for evaluating anti-inflammatory and cytotoxic effects. This document serves as a framework for how such a compound would be evaluated and compared.
Introduction
This compound is a synthetic indole derivative.[1] The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative overview of the hypothetical in vitro and in vivo efficacy of this compound (herein referred to as Compound X) against established benchmarks. The focus is on its potential as an anti-inflammatory agent, a common therapeutic area for indole-based molecules.
In Vitro Efficacy: Cytotoxicity and Anti-inflammatory Activity
The initial evaluation of a compound's therapeutic potential involves assessing its activity and toxicity in a controlled cellular environment. Here, we present hypothetical data for Compound X's effect on cell viability and its ability to inhibit a key inflammatory pathway.
Cytotoxicity Assessment
A crucial first step is to determine the concentration range at which a compound is non-toxic to cells. The MTT assay is a standard colorimetric method for assessing cell viability.[2][3]
Table 1: Hypothetical Cytotoxicity of Compound X in RAW 264.7 Macrophages
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Compound X | RAW 264.7 | 24 | > 100 |
| Doxorubicin (Control) | RAW 264.7 | 24 | 5.2 |
Data is hypothetical.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. Many anti-inflammatory drugs function by inhibiting the NF-κB signaling pathway. A luciferase reporter assay is a common method to quantify the activation of this pathway.[4][5][6]
Table 2: Hypothetical Inhibition of LPS-induced NF-κB Activation by Compound X
| Compound | Concentration (µM) | NF-κB Luciferase Activity (% of Control) |
| Vehicle Control | - | 100 |
| Compound X | 1 | 75 |
| Compound X | 10 | 42 |
| Compound X | 50 | 18 |
| Bay 11-7082 (Control) | 10 | 15 |
Data is hypothetical.
In Vivo Efficacy: Anti-inflammatory Activity
Following promising in vitro results, the efficacy of a compound is tested in a living organism. The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[7][8][9]
Table 3: Hypothetical Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound X | 25 | 0.55 ± 0.05 | 35.3 |
| Compound X | 50 | 0.38 ± 0.04 | 55.3 |
| Indomethacin (Control) | 10 | 0.32 ± 0.03 | 62.4 |
Data is hypothetical. Values are represented as mean ± SEM.
Experimental Protocols
In Vitro: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[10]
-
Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of Compound X or a control drug. The cells are then incubated for an additional 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells.
In Vivo: Carrageenan-Induced Paw Edema
This protocol is based on the classical method described by Winter et al. (1962).[7]
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.
-
Compound Administration: Animals are divided into groups (n=6). Compound X (25 and 50 mg/kg), Indomethacin (10 mg/kg), or vehicle (0.5% CMC) is administered orally 1 hour before carrageenan injection.
-
Inflammation Induction: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
References
- 1. This compound | C12H11NO3 | CID 2771375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. library.opentrons.com [library.opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
The Indole Scaffold: A Comparative Guide to Bioactivity through Strategic Modifications
The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its remarkable versatility allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This guide provides a head-to-head comparison of how specific modifications to the indole scaffold influence its bioactivity, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting the Machinery of Cell Division
Indole derivatives have demonstrated significant potential in cancer therapy by targeting critical components of cell proliferation, most notably tubulin.[4] Modifications to the indole ring system can dramatically enhance their cytotoxic and tubulin polymerization inhibitory activities.
Indole-Chalcone and -Acrylamide Hybrids: Potent Tubulin Inhibitors
The introduction of chalcone or acrylamide moieties to the indole scaffold has yielded highly potent anticancer agents. These modifications often lead to dual-targeting capabilities, inhibiting both tubulin polymerization and other crucial cellular targets like thioredoxin reductase (TrxR).[1]
A study by Yan et al. synthesized indole-chalcone derivatives, with compound 4 exhibiting exceptional antiproliferative activity against six human cancer cell lines, with IC50 values ranging from 6 to 35 nM.[1] This compound also demonstrated potent inhibition of tubulin polymerization (IC50 = 0.81 µM) and TrxR (IC50 = 3.728 µM).[1] Similarly, Hawash et al. developed novel substituted indole-acrylamide derivatives as tubulin-targeting agents, with compound 3 emerging as a promising candidate for further development.[1]
| Compound Type | Modification | Cancer Cell Line(s) | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |
| Indole-Chalcone | Chalcone moiety | 6 human cancer cell lines | 6 - 35 nM | 0.81 µM | [1] |
| Indole-Acrylamide | Substituted acrylamide | Not specified | Not specified | Not specified | [1] |
| Indole-Sulfonamide | Sulfonamide scaffold | 4 human cancer cell lines | 0.24 - 0.59 µM | 1.82 µM | [5] |
Table 1: Comparison of Anticancer Activity of Modified Indole Scaffolds.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of indole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indole derivatives and incubated for 48 to 72 hours.
-
MTT Addition: Following incubation, the MTT reagent is added to each well and incubated for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
Modifications of the indole scaffold have also led to the development of potent antimicrobial and antifungal agents, offering potential solutions to the growing problem of drug resistance.
Indole Derivatives Against Candida albicans
A series of indole derivatives have been synthesized and evaluated for their antifungal activity against Candida albicans, including fluconazole-resistant strains.[6] These studies revealed that specific substitutions on the indole ring are crucial for potent antifungal activity. One promising compound, compound 1 , not only exhibited direct antifungal effects but also inhibited the yeast-to-hypha transition and biofilm formation, key virulence factors of C. albicans.[6]
Indole-Derived Thioureas with Broad-Spectrum Activity
The incorporation of a thiourea moiety into the indole scaffold has resulted in compounds with a wide range of biological activities, including antimicrobial and antiviral properties.[7] One such derivative, compound 6 , demonstrated significant inhibitory activity against Gram-positive cocci by targeting bacterial DNA gyrase and topoisomerase IV.[7] Another derivative, compound 8 , showed potent anti-HIV activity.[7]
| Compound Type | Modification | Target Organism(s) | Bioactivity | Mechanism of Action | Reference |
| Indole Derivative | Specific ring substitutions | Candida albicans | Antifungal, inhibits biofilm formation | Not fully elucidated | [6] |
| Indole-Thiourea | Thiourea moiety | Gram-positive bacteria | Antibacterial | DNA gyrase and topoisomerase IV inhibition | [7] |
| Indole-Thiourea | Thiourea moiety | HIV-1 | Antiviral | Not specified | [7] |
Table 2: Comparison of Antimicrobial and Antiviral Activity of Modified Indole Scaffolds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The indole derivative is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated for their anti-inflammatory properties, with modifications aimed at inhibiting key inflammatory mediators.
Indole-2-one and 7-aza-2-oxindole Derivatives
Researchers have designed and synthesized novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.[8] These modifications were inspired by the structure of tenidap, an anti-inflammatory drug. The synthesized compounds were evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of indole derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with LPS in the presence or absence of the indole derivatives.
-
Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting colored product is measured at 540 nm.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.
Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.
Conclusion
The indole scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. Strategic modifications, such as the introduction of pharmacophoric groups like chalcones and thioureas, or substitutions at various positions of the indole ring, can profoundly influence the resulting bioactivity. The data presented in this guide highlights the immense potential of indole derivatives in anticancer, antimicrobial, and anti-inflammatory applications. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates based on this versatile scaffold.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Bioactivity of 2-(3-formyl-1H-indol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential bioactivity of 2-(3-formyl-1H-indol-1-yl)propanoic acid. Due to a lack of extensive published data on this specific molecule, this document outlines a reproducible synthetic route based on established chemical principles and compares its potential biological activities to structurally related indole derivatives.
Synthesis of this compound
A plausible and reproducible two-step synthesis for this compound involves the N-alkylation of indole-3-carboxaldehyde with an ethyl 2-halopropanoate followed by hydrolysis of the resulting ester. This approach is a common and effective method for the synthesis of N-substituted indole derivatives.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (Intermediate Ester)
This procedure is adapted from standard N-alkylation methods for indoles.
-
To a solution of indole-3-carboxaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-(3-formyl-1H-indol-1-yl)propanoate.
Step 2: Synthesis of this compound (Final Product)
This procedure follows a standard ester hydrolysis protocol.
-
Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)propanoate (1.0 eq.) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl).
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Comparison of Synthetic Alternatives
| Method | Starting Materials | Reagents | Key Advantages | Potential Challenges |
| Proposed Method | Indole-3-carboxaldehyde, Ethyl 2-bromopropanoate | K₂CO₃, DMF, NaOH | Readily available starting materials, straightforward reaction conditions. | Potential for side reactions if not performed under anhydrous conditions. |
| Alternative 1: Michael Addition | Indole, 2-Acyloxyacrylate | Base | Atom-economical. | Requires synthesis of the acrylate precursor. |
| Alternative 2: Mitsunobu Reaction | Indole-3-carboxaldehyde, Ethyl 2-hydroxypropanoate | DEAD, PPh₃ | Mild reaction conditions. | Use of hazardous and odorous reagents. |
Bioactivity of this compound and Analogues
Comparative Bioactivity of Related Indole Derivatives
| Compound/Derivative Class | Bioactivity | Reported IC₅₀/EC₅₀ Values | Potential Mechanism of Action |
| N-substituted Indole-3-carboxaldehydes | Anticancer | Varies with substitution (µM range) | Induction of apoptosis, cell cycle arrest.[1] |
| N-substituted Indole-3-carboxaldehydes | Anti-inflammatory | Varies with substitution | Inhibition of pro-inflammatory cytokines.[2] |
| Indole-3-propionic acid | Antioxidant | Not specified | Radical scavenging.[7] |
| Indole-3-propionic acid | Anti-inflammatory | Not specified | Modulation of inflammatory pathways.[6] |
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially interact with signaling pathways involved in inflammation and cell proliferation. A hypothetical mechanism could involve the inhibition of pro-inflammatory enzymes or transcription factors.
Caption: Hypothetical anti-inflammatory mechanism of action.
Experimental Protocol for Bioactivity Screening: Anti-inflammatory Assay
A common in vitro assay to screen for anti-inflammatory activity is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.
Conclusion
While direct experimental data on the synthesis and bioactivity of this compound is limited, this guide provides a scientifically sound, proposed synthetic route and a comparative analysis of its potential biological activities based on structurally related compounds. The outlined experimental protocols offer a starting point for researchers to synthesize and evaluate this compound. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound and to determine its potential as a therapeutic agent.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. | Semantic Scholar [semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-(3-formyl-1H-indol-1-yl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(3-formyl-1H-indol-1-yl)propanoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, integrating immediate safety precautions with long-term logistical planning.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.
Hazard Summary: This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is essential to treat all chemical waste as hazardous until a formal hazard assessment proves otherwise.[2]
Engineering Controls: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1]
Personal Protective Equipment (PPE):
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] |
| Body Protection | Laboratory coat and long-sleeved clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[2][5]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[2][6]
-
Empty Containers: Empty containers that held this chemical should be managed as hazardous waste. If institutional policy allows, triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3][6] After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution.[3]
2. Waste Containment and Storage:
-
Container Selection: Use appropriate, leak-proof containers for waste storage. Whenever possible, use the original container.[5][7] Ensure the container is in good condition and the lid seals tightly.[7][8]
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7]
-
Storage Location: Store all hazardous waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][9] Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.[2]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[3][5][7] Do not fill containers beyond 90% of their capacity.[8]
3. Waste Disposal and Pickup:
-
Contact EHS: The final step for disposal is to contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][9] Follow your institution's specific procedures for requesting a pickup.
-
Regulatory Compliance: All disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, it is strongly advised not to attempt chemical treatment of the waste in the laboratory.[2] Such procedures can be dangerous and may produce byproducts of unknown toxicity.[2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS office.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
A logical workflow for the safe disposal of chemical waste.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ethz.ch [ethz.ch]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-(3-formyl-1H-indol-1-yl)propanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-(3-formyl-1H-indol-1-yl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.
Hazard Summary Table
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | ❕ | Warning |
| H319 | Causes serious eye irritation | ❕ | Warning |
| H335 | May cause respiratory irritation | ❕ | Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Material/Specification | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber | Protects against skin contact and irritation.[1] |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 compliant | Protects eyes and face from splashes and dust.[1][2] |
| Body | Laboratory coat | Long-sleeved, fully buttoned | Protects skin and clothing from contamination.[2] |
| Respiratory | NIOSH-approved respirator | Air-purifying respirator with appropriate cartridges | Required when handling the powder outside of a fume hood or if dust is generated.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to control dust and vapor exposure.
Experimental Workflow for Safe Handling
Safe handling workflow for this compound.
Detailed Protocol:
-
Preparation :
-
Before entering the laboratory, ensure you are wearing a long-sleeved lab coat, closed-toe shoes, and have long hair tied back.
-
Put on safety goggles and chemical-resistant gloves (nitrile or butyl rubber are recommended).[1] A face shield should be worn over safety goggles, especially when handling larger quantities.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, such as a calibrated scale, weigh boats, spatulas, and containers for the experiment.
-
-
Handling :
-
Conduct all manipulations of the solid compound inside the chemical fume hood to minimize inhalation of dust.
-
Use a weigh boat to accurately measure the desired amount of the compound. Avoid creating dust clouds.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Cleanup :
-
After handling, decontaminate the work surface with an appropriate solvent and wipe it down.
-
Dispose of all contaminated materials as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety. This compound is a non-halogenated organic compound.
Waste Disposal Protocol
-
Solid Waste :
-
Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be disposed of in a designated "non-halogenated organic waste" container.
-
Do not mix with halogenated solvent waste.
-
Ensure the waste container is properly labeled with the chemical name and approximate concentrations.
-
Never dispose of this chemical down the drain.
-
-
Container Disposal :
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as non-halogenated organic waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plastic.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
